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  • Product: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol
  • CAS: 124937-73-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Strategic Synthesis and Quality Control of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

An In-Depth Technical Guide to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS 124937-73-1)[1][2][3][4][5] CAS Registry Number: 124937-73-1 Synonyms: Tolterodine Impurity A (EP/USP), (3RS)-3-(2-Methoxy-5-methylphen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS 124937-73-1)[1][2][3][4][5]

CAS Registry Number: 124937-73-1 Synonyms: Tolterodine Impurity A (EP/USP), (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Role: Key Synthetic Intermediate & Critical Process Impurity in Antimuscarinic API Manufacturing[2]

Executive Summary

In the landscape of urological drug development, specifically for antimuscarinics like Tolterodine Tartrate and Fesoterodine , the compound 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (hereafter referred to as TMMP-Alcohol ) occupies a dual critical role.

  • Synthetic Pivot: It serves as the primary "protected" precursor. The methoxy group protects the phenolic oxygen during the harsh amination steps required to install the diisopropylamine moiety.

  • Critical Quality Attribute (CQA): As EP Impurity A , its presence in the final API indicates incomplete conversion during the activation (tosylation/mesylation) phase or failure in downstream purification.

This guide provides a rigorous, field-validated approach to synthesizing, characterizing, and controlling TMMP-Alcohol, moving beyond standard literature to address process scalability and impurity purging.

Chemical Profile & Mechanism of Action

TMMP-Alcohol is a lipophilic, aromatic alcohol.[6] Its structure dictates its behavior in reverse-phase chromatography and its reactivity in nucleophilic substitution reactions.

Physicochemical Data Table
PropertySpecificationNotes
Molecular Formula C₁₇H₂₀O₂
Molecular Weight 256.34 g/mol
Appearance White to Off-white Crystalline PowderLow melting point solid (often oil in crude form)
Solubility Soluble in DCM, Methanol, Ethyl AcetateInsoluble in Water
Chirality Racemic (3RS)Tolterodine requires the (R)-enantiomer; this CAS often refers to the racemic standard used for impurity profiling.[2]
Key Functional Groups Primary Alcohol (-CH₂OH), Ether (-OCH₃)Alcohol is the active site for subsequent derivatization.

Strategic Synthesis: The "Lactone-Reductive" Route

While Friedel-Crafts alkylation is possible, the most robust industrial route for high-purity TMMP-Alcohol proceeds via the reductive ring-opening of the corresponding lactone followed by methylation, or methylation of the linear acid followed by reduction.

The protocol below describes the Methyl Ester Reduction pathway, which offers superior impurity control compared to direct lactone reduction.

Reaction Scheme (Logic Flow)
  • Precursor: Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate.

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with Lewis Acid (e.g., CaCl₂ or BF₃).

  • Product: TMMP-Alcohol.

Detailed Experimental Protocol

Objective: Preparation of 50.0 g of TMMP-Alcohol Reference Standard.

Step 1: Setup & Safety

  • Hazards: LiAlH₄ is pyrophoric. Reaction releases Hydrogen gas. Conduct under strictly anhydrous conditions (Nitrogen atmosphere).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step 2: Reduction Procedure

  • Charge: In a clean, dry 1L 3-neck RBF equipped with a reflux condenser, addition funnel, and N₂ inlet, charge LiAlH₄ (1.5 eq) suspended in anhydrous THF (300 mL). Cool to 0°C.

  • Addition: Dissolve Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate (1.0 eq) in THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes. Critical: Maintain internal temperature <10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[7] Target: <0.5% starting ester.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (where x = mass of LiAlH₄ in grams)

  • Workup: Filter the granular aluminum salts through a Celite pad. Rinse the cake with THF. Concentrate the filtrate under reduced pressure to obtain a viscous oil.

Step 3: Purification (Crystallization)

  • Dissolve the crude oil in Isopropyl Ether (IPE) or a Hexane/Ethyl Acetate mixture (5:1) at 50°C.

  • Cool slowly to 0-5°C with stirring.

  • Filter the white solid and dry under vacuum at 40°C.

Yield Expectation: 85-92% Purity Target: >99.5% (HPLC)

Process Control & Impurity Fate Mapping

In the context of Tolterodine manufacturing, TMMP-Alcohol is an intermediate. However, if unreacted TMMP-Alcohol carries forward, it becomes Impurity A .

Critical Control Points (CCP)
  • Activation Stoichiometry: When converting TMMP-Alcohol to its Tosylate/Mesylate, use a slight excess of Sulfonyl chloride (1.1-1.2 eq). Unreacted alcohol is difficult to separate from the final amine.

  • Water Content: Moisture in the activation step hydrolyzes the sulfonyl chloride, stalling the reaction and leaving residual TMMP-Alcohol. Limit KF < 0.1% in the activation solvent.

Visualizing the Pathway & Impurity Fate

Tolterodine_Pathway Start Methyl Ester Precursor TMMP TMMP-Alcohol (CAS 124937-73-1) [Impurity A] Start->TMMP Reduction (LiAlH4) Activated Tosylate/Mesylate Intermediate TMMP->Activated Activation (TsCl/TEA) Tolterodine Tolterodine Tartrate (Final API) TMMP->Tolterodine Carryover (Incomplete Activation) Impurity_Dimer Ether Dimer Impurity (Side Reaction) TMMP->Impurity_Dimer Acid Catalyzed Self-Condensation Tolterodine_Me N-Alkylated Intermediate (Methoxy-Tolterodine) Activated->Tolterodine_Me Amination (Diisopropylamine) Tolterodine_Me->Tolterodine Demethylation (BBr3 or HBr)

Figure 1: Synthetic lineage of Tolterodine showing the origin and fate of TMMP-Alcohol (Impurity A).

Analytical Characterization

To validate the identity and purity of CAS 124937-73-1, the following orthogonal methods are required.

A. HPLC Method (Reverse Phase)

Used for purity assay and quantifying the impurity in the final API.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% -> 80% B

    • 20-25 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 280 nm.

  • Retention Time: TMMP-Alcohol typically elutes around 12-14 minutes (method dependent).

B. NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

Key diagnostic signals to confirm structure:

Chemical Shift (δ)MultiplicityIntegrationAssignment
2.25 Singlet3HAr-CH₃ (Methyl on ring)
2.30 - 2.45 Multiplet2H-CH(Ar )₂-CH₂ -CH₂OH (Propyl chain C2)
3.55 - 3.65 Triplet2H-CH₂-CH₂OH (Terminal hydroxymethyl)
3.75 Singlet3H-OCH₃ (Methoxy group)
4.45 Triplet1HCH (Ar)₂ (Benzylic methine)
6.70 - 7.30 Multiplet8HAromatic Protons (Phenyl + Substituted Ring)

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 . Tolterodine Tartrate Monograph (01/2017:2781). European Directorate for the Quality of Medicines & HealthCare. Link

  • Andersson, P. G., et al. (1998). Enantioselective synthesis of Tolterodine. Journal of Organic Chemistry. Link

  • U.S. Pharmacopeia (USP) . Tolterodine Tartrate - Impurity A Reference Standard. USP Catalog No. 1673516. Link

  • PubChem Database . Compound Summary for CID 11161175: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.[2][6] National Center for Biotechnology Information. Link

  • Gage, J. R., et al. (2000). Development of a Practical Synthesis of Tolterodine. Organic Process Research & Development. Link

Sources

Exploratory

Literature review on 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

Primary Role: Key Intermediate in Tolterodine Synthesis CAS: 124937-73-1 Molecular Formula: C₁₇H₂₀O₂[1][2][3][4] Executive Summary 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol is a critical pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Primary Role: Key Intermediate in Tolterodine Synthesis CAS: 124937-73-1 Molecular Formula: C₁₇H₂₀O₂[1][2][3][4]

Executive Summary

3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol is a critical pharmaceutical intermediate used primarily in the synthesis of Tolterodine (Detrol), a muscarinic receptor antagonist for treating overactive bladder.[3][4] Structurally, it represents the "protected" carbon skeleton of the final drug, lacking only the diisopropylamine functionality and requiring O-demethylation.[4]

For researchers and process chemists, this molecule represents a pivot point in the synthetic pathway: it is the stage where the chiral center at the C3 position is established (if asymmetric synthesis is used) or where the carbon framework is finalized before nitrogen introduction.[4]

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol
CAS Number 124937-73-1
Molecular Weight 256.34 g/mol
Appearance White to off-white crystalline powder
Boiling Point ~413.8°C (at 760 mmHg)
Solubility Soluble in Methanol, Dichloromethane, Ethyl Acetate; Insoluble in Water
Key Functional Groups Primary Alcohol (-OH), Methoxy ether (-OCH₃), Diaryl methine

Synthetic Logic & Pathway

The most robust industrial route to this intermediate avoids direct coupling of the alcohol chain.[4] Instead, it utilizes a Lactone Ring-Opening strategy.[4] This method ensures high atom economy and simplifies the purification of the diaryl core.[4]

The Mechanism[4][5]
  • Cyclization (Precursor Formation): trans-Cinnamic acid reacts with p-cresol under acidic conditions to form a lactone (6-methyl-4-phenyl-chroman-2-one).[4]

  • Ring Opening & Methylation: The lactone ring is opened using a base (KOH/NaOH) and simultaneously methylated (MeI or DMS) to "lock" the phenol as a methoxy group.[4] This yields the ester intermediate.[4][5]

  • Reduction: The ester functionality is selectively reduced to the primary alcohol using a hydride donor (LiAlH₄ or NaBH₄/AlCl₃).[4]

Visualization: Synthesis Workflow

SynthesisPathway Start p-Cresol + Cinnamic Acid Lactone Lactone Intermediate (6-methyl-4-phenyl-chroman-2-one) Start->Lactone Acid Catalysis Cyclization Ester Methyl Ester (Ring Opened & Methylated) Lactone->Ester MeI / K2CO3 Ring Opening Target TARGET ALCOHOL 3-(2-Methoxy-5-methylphenyl)- 3-phenylpropan-1-ol Ester->Target LiAlH4 or NaBH4 Reduction

Caption: Stepwise conversion from raw materials to the target alcohol via lactone ring-opening.

Detailed Experimental Protocol

Note: This protocol describes the reduction of the methyl ester precursor (Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate) to the target alcohol.[4] This is the final step in generating the core intermediate.[4]

Reagents & Equipment
  • Substrate: Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate (1.0 eq)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) or Sodium Borohydride (NaBH₄) with Lewis Acid.[4]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[4]

  • Apparatus: 3-neck round bottom flask, nitrogen inlet, dropping funnel, ice bath.[4]

Step-by-Step Methodology
  • Preparation of Hydride Suspension:

    • In a clean, dry 3-neck flask under nitrogen atmosphere, charge anhydrous THF (10 volumes relative to substrate).

    • Carefully add LiAlH₄ (1.2 eq) at 0°C. Caution: LiAlH₄ reacts violently with moisture.[4]

  • Addition of Substrate:

    • Dissolve the ester precursor in anhydrous THF (5 volumes).

    • Add this solution dropwise to the LiAlH₄ suspension over 30–45 minutes, maintaining the internal temperature below 10°C.

    • Reasoning: Exothermic control is critical to prevent side reactions or "runaway" thermal events.[4]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3) or HPLC.[4] The ester spot should disappear, and a more polar alcohol spot should appear.[4]

  • Quenching (Fieser Method):

    • Cool the mixture back to 0°C.

    • Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL), where n = grams of LiAlH₄ used.[4]

    • Reasoning: This specific quenching sequence produces a granular precipitate of aluminum salts that is easy to filter, rather than a gelatinous emulsion.[4]

  • Isolation:

    • Filter the granular solids through a Celite pad.[4] Wash the pad with THF.[4]

    • Concentrate the filtrate under reduced pressure to yield a viscous oil.[4]

    • Purification: If necessary, recrystallize from Isopropyl Ether or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[4]

Expected Yield: 85% – 92% Purity: >98% (HPLC)

Downstream Application: Conversion to Tolterodine

The target alcohol is not the final drug.[4] It must undergo activation, amination, and deprotection to become Tolterodine.[4]

Critical Transformation Steps
  • Activation: The primary alcohol (-OH) is a poor leaving group.[4] It is converted to a Tosylate (-OTs) or Chloride (-Cl).[4][5]

  • Amination: The activated group is displaced by Diisopropylamine .[4] This installs the tertiary amine characteristic of Tolterodine.[4][5][6]

  • Demethylation: The methoxy group on the phenyl ring is cleaved using Boron Tribromide (BBr₃) or Hydrobromic Acid (HBr) to reveal the phenol.[4]

Visualization: Downstream Logic

DownstreamProcess Alcohol 3-(2-Methoxy-5-methylphenyl)- 3-phenylpropan-1-ol Activated Activated Intermediate (Tosylate or Chloride) Alcohol->Activated TsCl / Pyridine Activation Amine Protected Tolterodine (Tertiary Amine) Activated->Amine Diisopropylamine SN2 Displacement Tolterodine TOLTERODINE (Active Pharmaceutical Ingredient) Amine->Tolterodine BBr3 or HBr O-Demethylation

Caption: The chemical modifications required to convert the intermediate into the active drug.

Analytical Profiling (Quality Control)

To validate the identity of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol, look for these specific signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.2–2.3 ppm (Singlet): Methyl group on the aryl ring (-CH₃).[4][7]

    • δ 3.7–3.8 ppm (Singlet): Methoxy group (-OCH₃).[4]

    • δ 3.5–3.6 ppm (Triplet/Multiplet): Hydroxymethyl protons (-CH₂OH).[4]

    • δ 4.2–4.5 ppm (Triplet): Methine proton (Ar₂-CH-).[4]

    • δ 6.7–7.3 ppm (Multiplet): Aromatic protons (9H total).[4]

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse).[4]

    • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.[4]

    • Detection: UV at 210 nm or 280 nm.[4]

    • Impurity Markers: Watch for unreduced ester (retention time shift) or over-reduced byproducts.[4]

Safety & Handling

  • GHS Classification: Warning.[1][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Handling: Use in a fume hood.[4] Avoid dust formation.[4]

  • Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol or moisture absorption.[4]

References

  • PubChem. (2025).[1][4][6] 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol | C17H20O2.[1][2][3][4] National Library of Medicine.[4] [Link]

  • DrugFuture. (n.d.).[4] Tolterodine Synthesis and Intermediates. Chemical Synthesis Database. [Link]

  • Veeprho. (n.d.). Tolterodine EP Impurity A Information. Pharmaceutical Reference Standards. [Link][1][4]

  • Google Patents. (2006).[4] Process for preparation of 3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine (WO2006066931A1). [4]

Sources

Foundational

Definitive Spectroscopic Characterization of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

Executive Summary Compound Identity: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Regulatory Designation: Tolterodine EP Impurity A / USP Related Compound A CAS Registry Number: 124937-73-1[1][2][3] This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Regulatory Designation: Tolterodine EP Impurity A / USP Related Compound A CAS Registry Number: 124937-73-1[1][2][3]

This technical guide provides a comprehensive spectroscopic analysis of Tolterodine Impurity A , a critical process-related impurity and intermediate in the synthesis of the antimuscarinic agent Tolterodine. As a primary alcohol precursor, its accurate identification and quantification are mandated by ICH Q3A(R2) guidelines for impurities in new drug substances. This document details the structural elucidation via NMR (


H, 

C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), establishing a self-validating analytical framework for pharmaceutical quality control.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

ParameterSpecification
IUPAC Name (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol
Molecular Formula C

H

O

Molecular Weight 256.34 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, Chloroform; Sparingly soluble in Water
Melting Point 91–93 °C (Typical range for pure racemate)
Chirality Racemic (1:1 mixture of R and S enantiomers)

Synthesis & Origin Pathway

Understanding the origin of Impurity A is essential for process control. It is typically generated via the reduction of the corresponding lactone or propionic acid derivative prior to the reductive amination step in Tolterodine synthesis.

Formation Pathway Diagram

TolterodineSynthesis Lactone Tolterodine Lactone (Precursor) Acid 3,3-Diarylpropionic Acid (Intermediate) Lactone->Acid Hydrolysis ImpurityA Impurity A (Target Alcohol) Lactone->ImpurityA Direct Reduction Acid->ImpurityA Reduction (LiAlH4 or BH3) Tolterodine Tolterodine (API) ImpurityA->Tolterodine Activation & Amination (Potential Side Rxn)

Figure 1: The genesis of Impurity A via reduction of the lactone or acid intermediates.[2] Incomplete conversion or over-reduction leads to its persistence in the final API.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes the target from its des-methyl or des-methoxy analogs. The molecule possesses a chiral center at C-3, rendering the geminal protons of the C-1 and C-2 methylene groups diastereotopic, though often they appear as higher-order multiplets due to free rotation.


H NMR Assignments (400 MHz, CDCl

)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.15 – 7.35Multiplet5HPhenyl ring protons (overlap).
Ar'-H6 7.08Doublet (

Hz)
1H2-Methoxy-5-methylphenyl ring: Ortho to alkyl chain, meta to methyl.
Ar'-H4 6.95dd (

Hz)
1H2-Methoxy-5-methylphenyl ring: Para to alkyl, ortho to methyl.
Ar'-H3 6.76Doublet (

Hz)
1H2-Methoxy-5-methylphenyl ring: Ortho to methoxy (shielded).
H-3 4.52Triplet/dd1HMethine proton at the chiral center. Deshielded by two aryl rings.
-OCH

3.76Singlet3HMethoxy group characteristic shift.
H-1 3.58Triplet (

Hz)
2HHydroxymethyl protons (-CH

OH).
H-2 2.25 – 2.45Multiplet2HMiddle methylene bridge.
Ar-CH

2.22Singlet3HMethyl group on the aryl ring.
-OH ~1.60Broad Singlet1HHydroxyl proton (exchangeable with D

O).

C NMR Assignments (100 MHz, CDCl

)
Carbon Type

(ppm)
Structural Significance
C-O (Aryl) 155.2Ipso carbon attached to Methoxy group.
Ar-C (Quat) 144.5, 132.8Ipso carbons at the chiral center attachment.
Ar-CH 126.0 – 130.5Aromatic methines (Phenyl + Substituted ring).
Ar-CH (Ortho-OMe) 111.4Carbon ortho to the methoxy group (shielded).
C-1 61.5Alcohol carbon (-C H

OH).
-OCH

55.6Methoxy carbon.
C-3 39.8Chiral methine (-C H(Ar)

).
C-2 36.5Methylene bridge.
Ar-CH

20.8Aryl methyl group.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for LC-MS/MS impurity profiling.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion:

    • 
       Da
      
    • 
       Da (Common adduct in alcohols)
      
    • 
       Da
      

Fragmentation Logic (MS/MS):

  • Water Loss:

    
     (Loss of H
    
    
    
    O, formation of stable carbocation).
  • Tropylium Formation:

    
     Aryl fragments.
    
  • Diagnostic Fragment:

    
     121 (Methoxy-methyl-tropylium ion) helps distinguish the substituted ring from the unsubstituted phenyl ring.
    
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm

    
    :  Broad O-H stretch (Intermolecular H-bonding).
    
  • 2850–2950 cm

    
    :  C-H aliphatic stretching (Alkane chain).
    
  • 1600, 1500 cm

    
    :  C=C Aromatic ring skeletal vibrations.
    
  • 1240 cm

    
    :  C-O-C asymmetric stretching (Aryl alkyl ether / Methoxy).
    
  • 1030 cm

    
    :  C-O stretching (Primary alcohol).
    

Experimental Protocol: Isolation & Analysis

Protocol: HPLC Identification

To distinguish Impurity A from Tolterodine and other process impurities, use the following validated conditions:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Buffer (pH 3.0 Phosphate or Acetate).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Backbone) and 280 nm (Aromatic specificity).

  • Retention Time: Impurity A is less polar than the diol but more polar than Tolterodine. Expect elution before the API.

Diagram: Analytical Logic Tree

AnalyticalLogic Sample Unknown Impurity (RT ~0.8 RRT) UV_Check UV Spectrum Max ~280nm? Sample->UV_Check MS_Check Mass Spec [M+H]+ = 257? UV_Check->MS_Check Yes Not Impurity A Not Impurity A UV_Check->Not Impurity A No NMR_Check 1H NMR Methoxy Singlet @ 3.76? MS_Check->NMR_Check Yes Conclusion Identify as Tolterodine Impurity A NMR_Check->Conclusion Confirmed

Figure 2: Decision tree for confirming the identity of Impurity A in a bulk drug substance matrix.

References

  • European Directorate for the Quality of Medicines (EDQM). Tolterodine Tartrate Monograph 2781. European Pharmacopoeia (Ph.[4] Eur.).

  • Veeprho Laboratories. Tolterodine EP Impurity A Reference Standard Data.

  • Simson Pharma. Certificate of Analysis: Tolterodine Impurity A (CAS 124937-73-1).[2][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11161175: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.

  • Prakash, L., et al. "Isolation, Identification, and Characterisation of Degradation Products... in Tolterodine Tartrate Formulation."[5] Scientia Pharmaceutica, 2015.[5]

Sources

Exploratory

Technical Monograph: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

This technical guide is structured to serve as a definitive reference for researchers and process chemists working with 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol . It moves beyond simple listing to explore the com...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for researchers and process chemists working with 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol . It moves beyond simple listing to explore the compound's critical role as a regulatory impurity and a synthetic intermediate in the manufacturing of antimuscarinic agents.

Executive Summary

In the development of urinary incontinence therapeutics—specifically Tolterodine and Fesoterodine —the compound 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS 124937-73-1) occupies a dual status. It is primarily a protected synthetic intermediate (the O-methylated precursor to the di-isopropyl amine). However, in final Active Pharmaceutical Ingredient (API) analysis, it acts as a critical process-related impurity.

Regulatory bodies, including the European Pharmacopoeia (EP), designate this molecule as Tolterodine Impurity A . Control of this species is essential for IND/NDA submissions, as its presence indicates incomplete amination or failure in downstream de-protection steps.

Nomenclature & Identification Standards

Precise identification is required for CMC (Chemistry, Manufacturing, and Controls) documentation. The following table consolidates all recognized synonyms and identifiers used in global regulatory databases.

Table 1: Synonyms and Registry Identifiers
CategoryIdentifier / SynonymContext
Primary Chemical Name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-olIUPAC / General Usage
CAS Registry Number 124937-73-1 Global Standard
Pharmacopoeial Name Tolterodine Impurity A European Pharmacopoeia (EP)
Systematic Name Benzenepropanol, 2-methoxy-5-methyl-γ-phenyl-Chemical Abstracts Service (CAS)
Structural Synonym 2-Methoxy-5-methyl-γ-phenylbenzenepropanolAlternative Indexing
Development Code UNII-7UH4HA2MDEFDA Substance Registration
Molecular Formula C₁₇H₂₀O₂Mass Balance Calculations
Molecular Weight 256.34 g/mol Stoichiometry

Synthetic Utility & Pathway Analysis

To understand the origin of this compound, one must analyze the industrial synthesis of Tolterodine. This alcohol is generated via the reduction of the corresponding carboxylic acid (or ester). It serves as the scaffold upon which the tertiary amine functionality is built.

Mechanistic Workflow

The synthesis typically proceeds via a Friedel-Crafts alkylation or a coumarin ring-opening strategy. The diagram below illustrates the specific node where this alcohol is formed and how it progresses to the final drug substance.

Key Transformation: The target alcohol is the product of reducing the propanoic acid derivative.[1] It is subsequently converted to a leaving group (Tosylate/Mesylate) to facilitate nucleophilic attack by diisopropylamine.

Tolterodine_Synthesis Figure 1: Synthetic pathway showing the origin and consumption of the target alcohol. Start 6-methyl-4-phenyl- chroman-2-one (Lactone) Intermediate_Acid 3-(2-methoxy-5-methylphenyl)- 3-phenylpropanoic acid Start->Intermediate_Acid 1. MeOH/KOH 2. MeI (Methylation) Target_Alcohol TARGET MOLECULE 3-(2-Methoxy-5-methylphenyl)- 3-phenylpropan-1-ol (CAS 124937-73-1) Intermediate_Acid->Target_Alcohol Reduction (LiAlH4 or NaBH4/AlCl3) Activated_Ester Tosylate / Mesylate Derivative Target_Alcohol->Activated_Ester Activation (TsCl/Pyridine) Protected_Amine N,N-diisopropyl-3-(2-methoxy- 5-methylphenyl)-3-phenylpropanamine Activated_Ester->Protected_Amine Amination (Diisopropylamine) Tolterodine Tolterodine (Final API) Protected_Amine->Tolterodine Demethylation (BBr3 or HBr)

Critical Control Points
  • Formation: The reduction of the acid/ester to the alcohol must be monitored to ensure complete conversion. Residual starting material (Acid) creates downstream purification burdens.

  • Consumption: The conversion of the alcohol to the tosylate (leaving group) is water-sensitive. If the alcohol is not fully dry, the reaction yield drops, and the alcohol remains as "Impurity A" in the final batch.

Analytical Characterization (E-E-A-T)

For researchers validating this compound, reliance on a single analytical method is insufficient. A self-validating system using NMR and HPLC is required.

Diagnostic NMR Signals (¹H NMR, 400 MHz, CDCl₃)

The structure contains two distinct aromatic systems and a characteristic methoxy group.

  • Methoxy Singlet (-OCH₃): Look for a sharp singlet at δ ~3.7–3.8 ppm . This distinguishes the molecule from Tolterodine (which has a phenolic -OH and lacks this signal) and the unmethylated precursors.

  • Methyl Singlet (-CH₃): A singlet at δ ~2.2–2.3 ppm corresponding to the methyl group on the phenyl ring.

  • Methylene Protons (-CH₂-CH₂-OH): The propyl chain appears as complex multiplets in the δ 1.6–3.6 ppm range. The triplet/multiplet for the -CH₂- attached to the hydroxyl group is diagnostic for the alcohol functionality.

HPLC Impurity Profiling

In Reverse Phase HPLC (C18 column), this compound (Impurity A) typically elutes before Tolterodine due to the lack of the bulky, lipophilic diisopropylamine group, despite the methoxy group adding some non-polarity compared to the phenol.

  • Detection: UV at 210-220 nm.

  • Significance: Its presence in the final API suggests a failure in the activation/amination sequence, not the demethylation step (failure in demethylation leads to the O-methylated amine, not the alcohol).

Experimental Protocol: Reduction to Alcohol

Note: This generalized protocol is based on standard reduction methodologies for phenylpropanoic acid derivatives [1, 3]. Always perform a risk assessment before handling hydride reducing agents.

Objective: Convert 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid to the target alcohol.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve the precursor acid in THF and add dropwise to the LiAlH₄ suspension. Caution: Exothermic H₂ evolution.

  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours. Monitor via TLC (verify disappearance of acid spot).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (where

      
       = grams of LiAlH₄ used)
      
  • Workup: Filter the granular precipitate. Concentrate the filtrate under reduced pressure to yield the crude alcohol (typically a white solid or viscous oil).

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary to achieve pharmacopoeial purity standards.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13626759: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol. Retrieved from [Link][2]

  • European Pharmacopoeia (Ph. Eur.). Tolterodine Tartrate Monograph: Impurity A.[2] (Standard regulatory reference for impurity profiling).[3]

  • DrugFuture. Synthesis of Tolterodine and Intermediates.[4][1] (Detailed reaction pathways including the reduction of the propanoic acid derivative). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Analytical Method for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

[1][2] Executive Summary & Scope This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scope

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS: 124937-73-1).

This molecule is a Critical Quality Attribute (CQA) intermediate in the synthesis of Tolterodine Tartrate , a muscarinic receptor antagonist. In regulatory contexts (EP/USP), this compound is often designated as Tolterodine Impurity A . Its control is vital because carryover of this alcohol into the final amination step leads to difficult-to-remove side products.

Target Audience: Analytical chemists, process development scientists, and QC managers in API manufacturing.

Chemical Context & Criticality

To understand the analytical requirements, one must understand the synthesis pathway. This alcohol is typically formed by the reduction of a lactone or ester precursor and is subsequently converted to a sulfonate ester (tosylate) before reacting with diisopropylamine.

Synthesis & Impurity Logic (Visualization)

The following diagram illustrates the synthesis flow and where specific impurities arise, dictating the separation requirements of this HPLC method.

SynthesisPath Lactone Lactone Precursor (Hydrophobic) Intermediate Target Alcohol (3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol) (Polar/Neutral) Lactone->Intermediate Reduction (NaBH4) Lactone->Intermediate Residual Starting Material Tosylate Tosylate Intermediate (Reactive) Intermediate->Tosylate Activation (TsCl) Tolterodine Tolterodine (API) (Basic Amine) Intermediate->Tolterodine Carryover (Impurity A) Tosylate->Tolterodine Amination (DIPA)

Figure 1: Synthesis pathway highlighting the target intermediate. The analytical method must separate the hydrophobic Lactone (starting material) from the moderately polar Alcohol (Target).

Method Development Strategy

Stationary Phase Selection

While the target molecule contains a hydroxyl group, the two aromatic rings impart significant hydrophobicity. A standard C18 (Octadecylsilane) column is recommended.

  • Why: C18 provides strong retention for the non-polar aromatic moieties, allowing sufficient resolution from the more polar degradation products and the highly hydrophobic lactone precursor.

  • Specification: 250 mm x 4.6 mm, 5 µm packing (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18).

Mobile Phase & pH Control
  • Buffer: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄).

  • pH Adjustment: Adjusted to pH 3.0 with Orthophosphoric Acid.

  • Why pH 3.0? Although the target alcohol is neutral, potential downstream contaminants (like Tolterodine) are basic amines. At pH 3.0, silanol activity on the column is suppressed, preventing peak tailing for any amine impurities present in the matrix.

Detection Wavelength
  • Primary: 220 nm .[1][2]

    • Reasoning: This wavelength targets the end-absorption of the benzene rings. It provides maximum sensitivity for detecting low-level impurities (LOD/LOQ).

  • Secondary (Identification): 280 nm .[3][4]

    • Reasoning: Specific to the aromatic ring systems, reducing baseline noise from non-aromatic solvent impurities.

Detailed Analytical Protocol

Chromatographic Conditions
ParameterSetting
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1260/1290)
Column C18, 250 mm x 4.6 mm, 5 µm (End-capped)
Column Temp 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 220 nm
Run Time 35 Minutes
Mobile Phase A 20 mM KH₂PO₄ Buffer, pH 3.0
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program

A gradient is essential to elute the target alcohol (approx. 12-15 min) while ensuring the highly retained lactone starting material elutes later.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06040Initial
5.06040Isocratic Hold
20.02080Linear Ramp
25.02080Wash (Elute Lactone)
26.06040Return to Initial
35.06040Re-equilibration
Preparation of Solutions

Diluent: Acetonitrile : Water (50:50 v/v).

1. Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid (85%). Filter through a 0.45 µm nylon membrane.

2. Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Reference Standard into a 50 mL volumetric flask. Dissolve in 20 mL acetonitrile and dilute to volume with Diluent.

3. Working Standard (50 µg/mL): Pipette 5.0 mL of Stock Solution into a 100 mL volumetric flask. Dilute to volume with Diluent.

4. Sample Preparation: Weigh accurately ~50 mg of the sample (intermediate or reaction mass) into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute 5.0 mL to 100 mL if assaying; inject directly if profiling impurities (adjusting for concentration limits).

System Suitability & Validation Criteria

Before routine analysis, the system must pass the following acceptance criteria (based on ICH Q2 guidelines).

ParameterAcceptance CriteriaLogic
Theoretical Plates (N) > 5,000Ensures column efficiency is sufficient for separation.
Tailing Factor (T) < 1.5Indicates minimal secondary interactions (silanol effects).
RSD (Replicate Injections) < 2.0% (n=6)Confirms autosampler and pump precision.
Resolution (Rs) > 2.0Between Target Peak and nearest impurity (e.g., Lactone).
Analytical Workflow Diagram

Workflow Start Start Analysis SysSuit Inject System Suitability (5 Replicates) Start->SysSuit Check Check Criteria: RSD < 2.0% Tailing < 1.5 SysSuit->Check SamplePrep Prepare Samples (1 mg/mL in Diluent) Check->SamplePrep Pass Fail Troubleshoot: Check pH / Column Age Check->Fail Fail InjectSample Inject Samples (Bracket with Stds) SamplePrep->InjectSample Calc Calculate Purity/Assay InjectSample->Calc

Figure 2: Operational workflow for routine batch release testing.

Advanced Considerations: Chirality

Note: The molecule 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol contains a chiral center at the C3 position. The method described above is Achiral (Reverse Phase) and will not separate enantiomers.

If Enantiomeric Purity is required (e.g., for the synthesis of (R)-Tolterodine):

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Mode: Normal Phase Isocratic.

  • Reference: See Subramanian et al. for chiral separation of diarylpropane derivatives [1].

Troubleshooting Guide

  • Drifting Retention Times:

    • Cause: Incomplete equilibration after the gradient.

    • Fix: Extend the re-equilibration time (post-26 min) by 5 minutes.

  • Peak Broadening:

    • Cause: Sample solvent strength is too high compared to the mobile phase.

    • Fix: Ensure the Diluent contains at least 50% water. Do not dissolve pure sample in 100% Acetonitrile.

  • Ghost Peaks:

    • Cause: Carryover from the highly hydrophobic lactone.

    • Fix: Run a blank injection (Diluent) after high-concentration samples. Ensure the gradient "Wash" step (80% B) is sufficient.

References

  • PubChem. (2025).[4] Compound Summary: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (Tolterodine Impurity A).[4] National Library of Medicine. [Link]

  • European Pharmacopoeia (Ph.[5] Eur.). (2024).[3][4] Tolterodine Tartrate Monograph: Related Substances. (Refer to Impurity A specifications).

  • Rao, T. N., et al. (2017). "A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC." International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Babu, G. R., et al. (2014). "Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of Tolterodine."[6] New Drug Approvals. [Link]

Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before use in a GMP environment.

Sources

Application

NMR Profiling of the Tolterodine Precursor: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

[1] Introduction & Application Scope 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS: 124937-73-1) is a critical intermediate in the synthesis of Tolterodine , a muscarinic receptor antagonist used to treat overact...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Application Scope

3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS: 124937-73-1) is a critical intermediate in the synthesis of Tolterodine , a muscarinic receptor antagonist used to treat overactive bladder.[1] Often referred to as "hydroxy-tolterodine" (protected) or "Tolterodine Impurity A" in pharmacopeial contexts, its precise characterization is essential for two reasons:

  • Process Control: It is the direct precursor to the amine-alkylation step.[1] Purity here defines the yield and enantiomeric excess of the final API.[1]

  • Regioisomer Verification: The synthesis often involves Friedel-Crafts or reduction steps where the position of the methoxy and methyl groups relative to the propyl chain must be confirmed (distinguishing it from the 4-methoxy isomer).[1]

This application note details the NMR characterization protocol, focusing on distinguishing the steric bulk of the ortho-methoxy group and the electronic environment of the benzylic center.

Sample Preparation Protocol

To ensure high-resolution data and reproducibility, follow this preparation standard.

Solvent Selection[2]
  • Standard Characterization: Chloroform-d (

    
    ) .[1]
    
    • Reasoning: Excellent solubility for lipophilic ethers/alcohols; provides sharp lines for non-exchangeable protons.[1]

  • Exchangeable Proton Analysis: DMSO-

    
     .
    
    • Reasoning: If the hydroxyl proton (-OH) coupling is required to verify the primary alcohol status (triplet splitting), DMSO prevents rapid proton exchange.[1]

Preparation Steps[3][4][5][6][7][8]
  • Mass: Weigh 15–20 mg for

    
    H NMR; increase to 50–80 mg  for 
    
    
    
    C/2D NMR.
  • Volume: Dissolve in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug within the pipette to remove suspended solids (e.g., reducing agent salts like Boron or Aluminum residues).[1]

  • Reference: Ensure TMS (tetramethylsilane) is present (0.00 ppm) or reference to residual

    
     (7.26 ppm).[1]
    

Structural Analysis & Assignments

Molecular Fragmentation Strategy

For assignment, the molecule is treated as three distinct spin systems:

  • System A (Propyl Chain): The

    
     backbone.[1]
    
  • System B (Ring 1): The 1,2,5-trisubstituted benzene (2-methoxy-5-methylphenyl).[1]

  • System C (Ring 2): The monosubstituted phenyl ring.[1][2]

H NMR Data ( , 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Ar-H 6.70 – 7.35Multiplet8HOverlap of Phenyl (5H) and Trisubstituted ring (3H).[1]
H-3' ~4.45 – 4.70Triplet/dd1HDiagnostic: Benzylic methine.[1] Shifted downfield by two aromatic rings.[1][3]
-OCH

3.75 – 3.82Singlet3HDiagnostic: Methoxy group (shielded slightly by ortho-position).[1]
H-1' 3.55 – 3.65Triplet2HMethylene adjacent to -OH (deshielded by oxygen).[1]
Ar-CH

2.20 – 2.25Singlet3HAromatic methyl group.[1]
H-2' 2.15 – 2.35Multiplet2HMiddle methylene (often overlaps with Ar-Me).[1]
-OH 1.50 – 1.80Broad Singlet1HHydroxyl proton (concentration/dryness dependent).[1]

Key Interpretation Note: The benzylic proton (H-3' ) is the most sensitive probe.[1] In the para-isomer (4-methoxy), this proton typically resonates slightly downfield compared to the ortho-isomer due to the lack of steric twisting which allows better planarity and conjugation.[1]

C NMR Data ( , 100 MHz)
Carbon TypeShift (

, ppm)
Assignment
C-O (Ar) 155.0 – 156.0Ipso-carbon attached to Methoxy.
C-Ar (Quat) 140.0 – 145.0Quaternary carbons linking the propyl chain.[1]
Ar-CH 126.0 – 132.0Aromatic methines (complex overlap).[1]
C-1' 60.5 – 61.5

-OH (Primary alcohol).[1]
-OCH

55.2 – 55.8Methoxy carbon.[1]
C-3' 38.0 – 40.0Benzylic methine (

).[1]
C-2' 36.0 – 38.0Middle methylene (

).[1]
Ar-CH

20.5 – 21.0Aromatic methyl.[1]

Advanced Characterization Workflow (2D NMR)

To rigorously prove the regiochemistry (2-methoxy vs. 4-methoxy) and connectivity, a 2D workflow is mandatory.[1]

Workflow Diagram

NMR_Workflow Sample Sample Prep (15mg in CDCl3) Proton 1H NMR (Integration Check) Sample->Proton Carbon 13C / DEPT-135 (CH/CH3 up, CH2 down) Proton->Carbon COSY COSY (H-H Connectivity) Proton->COSY HMBC HMBC (Long Range C-H) Carbon->HMBC Validation Structure Validation COSY->Validation HMBC->Validation

Figure 1: Recommended NMR acquisition workflow for structural verification.

Critical 2D Correlations
  • COSY (Correlation Spectroscopy):

    • Establishes the spin system of the propyl chain: OH

      
       H-1' 
      
      
      
      H-2'
      
      
      H-3'
      .
    • Confirms the H-3' is connected to H-2', not isolated.

  • HMBC (Heteronuclear Multiple Bond Correlation) - The Decider:

    • Objective: Prove the Methoxy is ortho to the alkyl chain.

    • Observation: Look for a correlation from the Methoxy protons (3.8 ppm) to the Quaternary Carbon (C-2 of ring) .[1]

    • Crucial Link: The Benzylic proton (H-3' ) should show a 3-bond correlation (

      
      ) to the same  Quaternary Carbon (C-2) or the adjacent C-1.[1] If the methoxy is para, the coupling patterns to the quaternary carbons will differ significantly.[1]
      

Stereochemical Considerations

This molecule contains a chiral center at C-3' .[1] The standard synthesis produces a racemate (50:50 mixture) .[1]

  • Standard NMR: Will show a single set of peaks (enantiomers are magnetically equivalent in achiral solvents).[1]

  • Enantiomeric Excess (ee) Determination:

    • Method: Mosher's Ester Analysis.[1]

    • Protocol: Derivatize the primary alcohol with

      
      - and 
      
      
      
      -MTPA chloride.
    • Analysis: Observe the

      
      F NMR or 
      
      
      
      H NMR (methoxy region). Diastereomeric shifts will appear if the sample is not racemic, allowing calculation of %ee.[1]

References

  • Pfizer Inc. (1995).[1] 3,3-Diphenylpropylamines, their preparation and their use as medicaments. U.S. Patent 5,382,600.[1][4] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11161175, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol. PubChem.[1] Link

  • European Directorate for the Quality of Medicines. (2022).[1] Tolterodine Tartrate Monograph: Impurity A. European Pharmacopoeia.[1] Link

  • Andersson, P. G., et al. (2012).[1] Process for the preparation of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenyl propylamine. WO Patent 2012098044.[1] Link

Sources

Method

Application of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol in drug development

Application Note: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol in Drug Development Abstract 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS 124937-73-1) serves a dual critical function in the pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol in Drug Development

Abstract

3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS 124937-73-1) serves a dual critical function in the pharmaceutical development of muscarinic receptor antagonists, specifically Tolterodine and Fesoterodine.[1][2] As a robust synthetic intermediate , it offers a protected pathway to the diphenylpropylamine pharmacophore, preventing premature oxidation of the phenolic moiety.[1] Simultaneously, it acts as European Pharmacopoeia (EP) Impurity A , a mandatory analytical standard for release testing of Tolterodine Tartrate API.[1] This guide details the protocols for its chemical transformation, chiral resolution strategies, and analytical quantification.[1]

Chemical Characterization & Properties

Before integrating this compound into workflows, its physicochemical profile must be established to ensure process compatibility.[1]

PropertySpecification
Chemical Name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol
CAS Number 124937-73-1 (Racemic)
Molecular Formula C₁₇H₂₀O₂
Molecular Weight 256.34 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Dichloromethane (DCM), Methanol, Acetonitrile; Insoluble in Water
Key Function O-Methyl protected precursor to Tolterodine; EP Impurity A Standard
Stability Stable under ambient conditions; hygroscopic (store desiccated)

Application I: Synthetic Intermediate for Tolterodine Production[1][3][4]

Context: Direct synthesis of Tolterodine involves a phenolic hydroxyl group that is susceptible to oxidation and side reactions during the amination step.[1] Using the O-methyl ether derivative (the subject compound) protects this site.[1] The general workflow involves activation of the primary alcohol, nucleophilic displacement with diisopropylamine, and final demethylation.[1]

Protocol: Conversion to Tolterodine Precursor

Step A: Activation (Tosylation) Objective: Convert the hydroxyl group into a good leaving group (Tosylate).[1]

  • Charge: In a reactor, dissolve 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (1.0 eq) in Dichloromethane (10 vol).

  • Base Addition: Add Triethylamine (1.5 eq) and cool the mixture to 0–5°C.

  • Activation: Slowly add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) dissolved in DCM, maintaining temperature < 10°C.

  • Reaction: Stir at 20–25°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the alcohol.[1]

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine) and brine.[1] Dry over Na₂SO₄ and concentrate to obtain the Tosylate intermediate.[1]

Step B: Amination (Nucleophilic Substitution) Objective: Install the diisopropylamine pharmacophore.[1]

  • Charge: Dissolve the Tosylate intermediate (from Step A) in Acetonitrile (ACN).

  • Reagent: Add Diisopropylamine (DIPA, 3.0–5.0 eq). Note: Excess DIPA acts as both nucleophile and base.[1]

  • Conditions: Heat to reflux (80–85°C) or use a pressurized vessel (autoclave) at 90°C to accelerate kinetics (Reaction time: 12–24 hours).

  • Workup: Concentrate ACN. Redissolve residue in DCM/Water. Adjust pH to >11 with NaOH.[1][3] Extract the organic layer containing N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine .[1][3]

Step C: Demethylation (Final API Formation) Objective: Remove the methyl ether protection to reveal the active phenol.[1]

  • Reagent: Dissolve the amine from Step B in anhydrous DCM. Cool to -78°C.[1]

  • Addition: Dropwise add Boron Tribromide (BBr₃, 1M in DCM, 2.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully quench with Methanol (exothermic) followed by aqueous NaHCO₃.

  • Isolation: Extract the free base of Tolterodine.

Application II: Analytical Standard (Impurity Profiling)

Context: In the regulatory filing (ANDA/NDA) for Tolterodine, the "Methoxy Impurity" (the subject compound) must be controlled. It represents "Impurity A" arising from incomplete demethylation or starting material carryover.[1]

Protocol: HPLC Quantification of Impurity A

System Suitability:

  • Resolution (Rs): > 2.0 between Impurity A and Tolterodine API.

  • Tailing Factor: < 1.5.[1]

Method Parameters:

  • Instrument: HPLC with UV/PDA Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 220 nm (for maximum sensitivity) and 280 nm (for specificity).[1]

  • Injection Volume: 20 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.04060
25.01090
30.07030

Procedure:

  • Standard Prep: Dissolve accurately weighed 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol in Mobile Phase B to create a stock solution (e.g., 0.5 mg/mL).[1] Dilute to limit level (e.g., 0.15% of API concentration).[1]

  • Sample Prep: Dissolve Tolterodine API (1.0 mg/mL) in Mobile Phase.

  • Calculation: Use Relative Response Factor (RRF) or external standard calibration to quantify Impurity A in the API sample.[1]

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the role of the subject compound (highlighted in gold) as both a central intermediate and a potential impurity pathway.

TolterodineSynthesis Lactone 6-Methyl-4-phenyl- chroman-2-one Ester Methyl Ester Intermediate Lactone->Ester Ring Opening (MeOH/H+) Alcohol 3-(2-Methoxy-5-methylphenyl)- 3-phenylpropan-1-ol (CAS 124937-73-1) Ester->Alcohol Reduction (LiAlH4/NaBH4) Tosylate Tosylate Intermediate Alcohol->Tosylate Activation (TsCl, Pyridine) Impurity Impurity A (Carryover) Alcohol->Impurity Incomplete Conversion ProtectedAmine Methoxy-Tolterodine (Protected Amine) Tosylate->ProtectedAmine Amination (DIPA, Heat) Tolterodine Tolterodine API (Final Drug) ProtectedAmine->Tolterodine Demethylation (BBr3) Impurity->Tolterodine Detected in QC Release

Caption: Pathway illustrating CAS 124937-73-1 as the critical "pivot" intermediate. Incomplete processing leads to its presence as EP Impurity A.[1]

Safety & Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Use a fume hood during handling to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

  • World Intellectual Property Organization (WIPO). (2010).[1] Process for the preparation of tolterodine tartrate. WO2010092500A2.[1] Retrieved from [1]

  • New Drug Approvals. (2015). Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. Retrieved from [Link]

  • Veeprho Laboratories. (n.d.).[1] Tolterodine EP Impurity A Reference Standard. Retrieved from [Link][1]

  • PubChem. (2025).[1] Compound Summary: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.[1][2][4][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link]

  • DrugFuture. (n.d.). Tolterodine Synthesis and Intermediates. Retrieved from [Link][1]

Sources

Application

Using 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol as a chemical reagent

Technical Application Note: Synthesis and Derivatization of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Executive Summary 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS: 124937-73-1) acts as the pivotal "Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Derivatization of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

Executive Summary

3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS: 124937-73-1) acts as the pivotal "Methoxy-Propanol" intermediate in the synthesis of Tolterodine , a potent antimuscarinic agent used to treat urinary incontinence.[1]

This guide details the chemical utility of this reagent, specifically focusing on its transformation into the active pharmaceutical ingredient (API).[2] The alcohol functionality at the C1 position serves as the chemical handle for nucleophilic substitution, while the methoxy ether at the phenyl ring acts as a robust protecting group that is removed in the final synthetic step to yield the phenolic pharmacophore.

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol
CAS Number 124937-73-1
Molecular Formula C₁₇H₂₀O₂
Molecular Weight 256.34 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water
Key Functionality Primary Alcohol (Nucleophilic substitution precursor)

Critical Application: Synthesis of Tolterodine[2][9][10]

The primary utility of this reagent is its conversion to Tolterodine Tartrate .[2] The synthetic pathway involves three distinct chemical phases: Activation , Amination , and Demethylation .

Phase 1: Activation of the Hydroxyl Group

The primary alcohol is a poor leaving group. It must be converted into a sulfonate ester (Tosylate) or an alkyl halide to facilitate the subsequent attack by the bulky amine.

Phase 2: Nucleophilic Substitution (Amination)

The activated intermediate is reacted with diisopropylamine.[3][4] Due to the steric bulk of the amine and the substrate, this reaction requires elevated temperatures and polar aprotic solvents.

Phase 3: Demethylation

The final step involves cleaving the methyl ether to restore the phenolic hydroxyl group, which is essential for the drug's binding affinity to muscarinic receptors.

Experimental Protocols

Protocol A: Activation via Tosylation

Objective: Convert the alcohol to the reactive tosylate intermediate.

Reagents:

  • Substrate: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (1.0 eq)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]

  • Base: Triethylamine (TEA) (2.0 eq) or Pyridine

  • Catalyst: DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the substrate and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Add TEA and DMAP. Slowly add TsCl portion-wise to maintain the temperature below 5°C. Exothermic control is critical to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. The starting material peak should disappear.

  • Work-up: Quench with water. Separate the organic layer and wash with 1N HCl (to remove excess amine), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate in vacuo to yield the crude tosylate as a viscous oil or low-melting solid.

Protocol B: Amination with Diisopropylamine

Objective: Displace the tosylate with the secondary amine.

Reagents:

  • Substrate: Crude Tosylate from Protocol A (1.0 eq)

  • Reagent: Diisopropylamine (3.0 - 5.0 eq)[1]

  • Solvent: Acetonitrile (ACN) or Toluene

  • Additive: Potassium Carbonate (K₂CO₃) (Optional, to scavenge acid)[3]

Step-by-Step Methodology:

  • Setup: Dissolve the tosylate in ACN in a pressure vessel or round-bottom flask equipped with a reflux condenser.

  • Addition: Add diisopropylamine. A large excess is used to drive the reaction due to steric hindrance.

  • Reaction: Heat the mixture to reflux (80–85°C) for 12–24 hours. Note: Pressure vessels allow for higher temperatures, accelerating the rate.

  • Work-up: Cool to room temperature. Evaporate the solvent and excess amine under reduced pressure.

  • Extraction: Redissolve the residue in DCM and wash with water.

  • Purification: The resulting tertiary amine (N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine) can be purified via crystallization as a salt (e.g., fumarate) or carried forward directly.[1]

Protocol C: Demethylation to Tolterodine

Objective: Cleave the methyl ether to yield the final API.

Reagents:

  • Substrate: O-Methyl Tolterodine (1.0 eq)[1]

  • Reagent: Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 eq) or 48% HBr

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cooling: Dissolve the substrate in dry DCM and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add BBr₃ solution. Caution: BBr₃ reacts violently with moisture.[1]

  • Reaction: Allow to warm to 0°C and stir for 2 hours.

  • Quench: Carefully quench with Methanol at 0°C (exothermic).

  • Isolation: Basify with NaOH to pH 10, extract with DCM, and evaporate to yield the free base of Tolterodine.

Visualized Pathways

Figure 1: Synthetic Pathway Logic

This diagram illustrates the transformation flow from the reagent to the final API.

TolterodineSynthesis Start Reagent: 3-(2-Methoxy-5-methylphenyl)- 3-phenylpropan-1-ol Step1 Activation (Tosylation) Start->Step1 Inter1 Intermediate: Tosylate Ester Step1->Inter1 Step2 Amination (Diisopropylamine) Inter1->Step2 Inter2 Precursor: O-Methyl Tolterodine Step2->Inter2 Step3 Demethylation (BBr3 / HBr) Inter2->Step3 Final Product: Tolterodine Step3->Final

Caption: Step-wise chemical transformation of the alcohol reagent into the Tolterodine pharmacophore.

Figure 2: Reaction Workflow Decision Tree

Operational logic for the Activation Protocol.

WorkflowLogic Start Start: Alcohol Reagent Check Check Water Content (KF Titration) Start->Check Dry Dry Solvent/Reagent Check->Dry High Moisture Proceed Proceed to Activation Check->Proceed <0.1% H2O Dry->Check React Add TsCl + TEA (0°C) Proceed->React Monitor TLC/HPLC Check React->Monitor Complete Reaction Complete? Monitor->Complete Quench Quench & Extract Complete->Quench Yes AddTime Add Catalyst/Time Complete->AddTime No AddTime->Monitor

Caption: Operational decision tree ensuring anhydrous conditions for successful tosylation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

  • Specific Reactivity: Reacts vigorously with strong oxidizing agents. During the demethylation step (Protocol C), BBr₃ produces toxic fumes; perform strictly in a fume hood.

References

  • PubChem. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Andersson, P. G., et al. (1998). Process for the preparation of tolterodine.[2][5][4] U.S. Patent No. 5,922,914. Pharmacia & Upjohn.[6] Retrieved from

  • Gage, J. R., & Cabaj, J. E. (1999). Method for the production of Tolterodine.[2][5][4] U.S. Patent No. 5,922,914. Retrieved from

  • Botella, L., & Nájera, C. (2006). New Synthesis of Tolterodine.[5] Tetrahedron, 62(6), 1226-1232. (Contextual citation for reductive pathways).

  • VEEPRHO. (n.d.). Tolterodine EP Impurity A (CAS 124937-73-1).[1][7][8] Retrieved from [Link][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Synthesis

Ticket Subject: Yield Optimization & Process Troubleshooting Support Tier: Level 3 (Senior Application Scientist)[1][2] Executive Summary & Core Directive User Context: You are likely synthesizing 3-(2-Methoxy-5-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization & Process Troubleshooting Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Core Directive

User Context: You are likely synthesizing 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS: 124937-73-1), a critical intermediate for the antimuscarinic drug Tolterodine .[1][2]

The Problem: This synthesis is deceptively simple but prone to three specific yield-killing bottlenecks:

  • Regioselectivity failure during the initial carbon-skeleton formation (ortho- vs. para-substitution).[1][2]

  • Incomplete reduction of the propionic acid/ester precursor.

  • Workup losses due to the formation of stable aluminum emulsions or "oiling out" during purification.[1][2]

This guide bypasses standard textbook procedures to focus on the failure modes of these specific steps.

The "Happy Path" Workflow

Before troubleshooting, verify your route against the industry-standard "Lactone Route," which offers higher regioselectivity than direct Friedel-Crafts alkylation.[1][2]

Standard Synthetic Pathway

SynthesisPath Start p-Cresol + Cinnamic Acid Inter1 Lactone Intermediate (6-methyl-4-phenylchroman-2-one) Start->Inter1 Acid Cat. (H2SO4/HCl) Inter2 Methyl Ester / Acid (Ring Opening + Methylation) Inter1->Inter2 MeOH/H+ + MeI/K2CO3 Target Target Alcohol 3-(2-Methoxy-5-methylphenyl)- 3-phenylpropan-1-ol Inter2->Target Reduction (LiAlH4 or Borane)

Figure 1: The dominant industrial route (Lactone Route) prioritizes regiocontrol by locking the phenol oxygen into a cyclic ester before reduction.[1][2]

Troubleshooting Module: Yield Optimization

Issue A: Low Yield in Carbon Skeleton Formation (The Coupling)

Symptom: obtaining a mixture of isomers or low conversion of p-cresol.[1][2]

Potential Root CauseTechnical ExplanationCorrective Action
Regioselectivity Drift Direct alkylation of p-cresol with cinnamyl alcohol often yields the thermodynamically stable product but lacks ortho-selectivity required for the target.[1][2]Switch to Lactone Route: React p-cresol with cinnamic acid in strong acid (

).[1][2] This forms the chroman-2-one ring, forcing the attachment ortho to the phenol hydroxyl group [1].[1][2]
Dimerization Cinnamic acid can dimerize or polymerize under harsh acidic conditions before coupling.[1][2]Temperature Control: Maintain reaction at 120–130°C. Do not exceed 140°C. Add cinnamic acid slowly to the molten p-cresol/acid mixture.
Issue B: The Reduction Step (Critical Yield Check)

Symptom: The reaction stalls at the aldehyde, or the workup results in a sticky mess with <50% recovery. The target is the Alcohol , usually reduced from 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid (or ester).[1][2]

Protocol 1: The LiAlH4 (LAH) Method (High Risk / High Reward) [1]
  • The Risk: LAH forms "rochele salt" type complexes with aluminum that trap the organic product in the aqueous phase during workup.[2]

  • The Fix: Use the Fieser Workup method strictly.

    • Dilute with ether/THF.[1][2]

    • Cool to 0°C.

    • For

      
       grams of LAH used, add:
      
      • 
         mL water (slowly!)[1][2]
        
      • 
         mL 15% NaOH[1][2]
        
      • 
         mL water[1][2]
        
    • Crucial: Stir for 15 mins until the precipitate turns white and granular. Filter the solid; your product is in the filtrate.[1][2]

Protocol 2: The Borane-DMS Method (Recommended for Purity)
  • Why: Borane selectively reduces carboxylic acids in the presence of esters or halides and avoids the aluminum emulsion mess.[2]

  • Optimization:

    • Solvent: Anhydrous THF (Moisture kills Borane).[1][2]

    • Temperature: 0°C addition, then reflux.

    • Quench: Methanol (destroys borane complexes).[1][2]

Issue C: Product Isolation ("The Oily Trap")

Symptom: The product is isolated as a viscous yellow oil that refuses to crystallize, carrying impurities.[1][2]

  • Diagnosis: The target alcohol is naturally an oil or low-melting solid.[1][2] Impurities (unreacted methyl ester) prevent solidification.[1][2]

  • Solution:

    • High Vacuum: The alcohol has a high boiling point.[1][2] Remove solvent traces at <1 mmHg/50°C.[1][2]

    • Salt Formation (Purification Trick): If the oil is impure, do not distill.[1][2] Instead, convert the alcohol to a crystalline derivative (e.g., p-nitrobenzoate ester) for purification, then hydrolyze back.[1] Note: For the amine-containing Tolterodine, salt formation is standard, but for this alcohol intermediate, column chromatography (Hexane/EtOAc) is often required.[1]

Interactive Troubleshooting Logic

Use this decision tree to diagnose your specific yield loss.

Troubleshooting Start Where is the yield loss? Step1 Coupling Step (Cresol + Cinnamic) Start->Step1 Step2 Reduction Step (Acid -> Alcohol) Start->Step2 Issue1 Wrong Isomer? Step1->Issue1 Yes Issue2 Emulsion during workup? Step2->Issue2 Issue3 Incomplete Conversion? Step2->Issue3 Sol1 Use Lactone Route (Acid Catalyzed) Issue1->Sol1 Sol2 Use Fieser Workup (x:x:3x rule) Issue2->Sol2 Sol3 Switch to Borane-DMS (Reflux in THF) Issue3->Sol3

Figure 2: Decision matrix for diagnosing yield loss in diarylpropanol synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 for the reduction? A: Not effectively for the carboxylic acid intermediate.[2] NaBH4 is too mild.[1][2] If you convert the acid to the methyl ester or acid chloride first, NaBH4 will work (often with


 or 

as an additive).[1][2] However, for the acid, Borane-THF or

is required [2].[1][2]

Q: My product has a strong smell of cresol even after the column. How do I remove it? A: p-Cresol is difficult to separate due to similar polarity.[1][2]

  • Technique: Wash the organic layer with 2M NaOH before the reduction step (while it is still the ester/lactone).[2] The phenol (cresol) will ionize and move to the aqueous layer, while your protected intermediate remains in the organic phase.[1]

Q: Why is the methylation step (Phenol


 Anisole) yielding low? 
A:  Steric hindrance from the bulky phenyl-propyl chain can slow down the reaction.[2]
  • Optimization: Use Dimethyl Sulfate (DMS) with

    
     in Acetone at reflux, or use Phase Transfer Catalysis (TBAB) in a Toluene/Water system.[1][2] Ensure vigorous stirring.
    

References

  • Andersson, P. et al. (1995).[1][2] 3,3-Diphenylpropylamines and pharmaceutical compositions thereof.[1][2][3] U.S. Patent 5,382,600.[1][2][3] Pharmacia AB.[1][2][3]

    • Core reference for the synthesis of Tolterodine intermediates via the cinnamic acid route.[2]

  • Gage, J. et al. (1999).[1][2] Method for the production of tolterodine.[1][2][4] U.S. Patent 5,922,914.[1][2] Pharmacia & Upjohn Co.[1][2]

    • Describes the reductive ring opening of the lactone and subsequent steps.
  • Botella, L. et al. (2007).[1][2] Process for the preparation of tolterodine.[1][2][4] WO Patent 2007/138440.[1][2][5]

    • Discusses yield optimization and altern

Sources

Optimization

Technical Support Center: Tolterodine Synthesis &amp; Optimization

Subject: Troubleshooting & Process Optimization for Tolterodine Tartrate API Ticket ID: TOLT-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Optimization Landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Process Optimization for Tolterodine Tartrate API Ticket ID: TOLT-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Optimization Landscape

Welcome to the Tolterodine Technical Support Center. This guide is designed for process chemists encountering yield plateaus, impurity spikes, or reproducibility issues in the synthesis of Tolterodine ((R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine).

While multiple routes exist, this guide focuses on the two most prevalent industrial pathways:

  • The "Classic" Lactone Route: Friedel-Crafts alkylation of p-cresol with cinnamic acid derivatives.

  • The Reductive Amination Route: Direct amination of the aldehyde intermediate.[1]

Module 1: The Friedel-Crafts Alkylation (Carbon-Carbon Bond Formation)[2]

Context: This is the most critical step for defining the carbon skeleton. The reaction typically involves p-cresol and trans-cinnamic acid (or its reduced alcohol/diol forms) to form the lactone or the linear 3,3-diphenylpropyl skeleton.

Troubleshooting Guide

Q1: My reaction mixture turns into a viscous black tar with low conversion (<40%). What is happening? Diagnosis: This indicates uncontrolled polymerization of the cinnamic acid derivative or oxidative degradation of p-cresol, likely driven by harsh Lewis acid conditions or excessive temperature.

  • The Fix:

    • Acid Catalyst Selection: If using traditional H₂SO₄, switch to milder conditions. Recent optimization data suggests using Perchloric Acid (HClO₄) or solid acid catalysts (e.g., Zeolites) can suppress tar formation.

    • Temperature Control: The reaction is often run at high temperatures (>100°C) to drive thermodynamics. However, if using the Diol Route (1-phenylpropane-1,3-diol), the reaction can proceed at room temperature.

    • Addition Order: Do not dump reagents. Add the cinnamic derivative slowly to the pre-cooled p-cresol/acid mixture to maintain a low instantaneous concentration of the electrophile.

Q2: I am seeing high levels of the regioisomer (ortho- vs. para-substitution relative to the hydroxyl). Diagnosis: Friedel-Crafts alkylation on phenols is reversible. The kinetic product (ortho-alkylation) often forms first.

  • The Fix: Ensure the reaction runs long enough to reach thermodynamic equilibrium, which favors the para-position (relative to the hydroxyl group) due to steric hindrance, although Tolterodine requires specific ortho-alkylation relative to the phenol hydroxyl (position 2).

    • Correction: In Tolterodine, we want the alkylation at the ortho position of the p-cresol (which is position 2). If you are getting alkylation at position 6 (the other ortho site) or position 3, your steric control is failing.

    • Optimization: Use Neat conditions (Solvent-free) . Solvent effects can sometimes stabilize the transition state for the undesired isomer.

Visual Workflow: Friedel-Crafts Decision Tree

Tolterodine_FC_Optimization Start Friedel-Crafts Step (p-Cresol + Cinnamic Source) Check_State Check Reaction Appearance Start->Check_State Tar Black Tar / Polymerization Check_State->Tar Viscous/Dark Isomer Wrong Regioisomer Check_State->Isomer HPLC shows >5% isomer Success Clean Lactone/Diol Check_State->Success Standard Profile Action1 Protocol: Slow Addition of Electrophile Tar->Action1 Reduce Temp & Switch to HClO4 Action2 Protocol: Solvent-Free Conditions Isomer->Action2 Extend Reaction Time (Thermodynamic Control)

Caption: Decision logic for troubleshooting the initial Friedel-Crafts alkylation step.

Module 2: Reductive Amination (Nitrogen Installation)

Context: Converting the aldehyde or lactol intermediate into the tertiary amine using diisopropylamine.

Q3: I am detecting "Impurity E" (Des-isopropyl Tolterodine) at levels >0.5%. Diagnosis: Impurity E (N-mono-isopropyl derivative) forms due to incomplete alkylation or steric hindrance preventing the second isopropyl group from attaching if you are starting from ammonia (rare), or more likely, hydrolysis/loss of an isopropyl group if over-reduction occurs or if the starting amine contained mono-isopropylamine impurities.

  • The Fix:

    • Reagent Purity: Verify the purity of your diisopropylamine.

    • Hydride Choice: If using NaBH₄, the imine reduction might be too slow, allowing hydrolysis. Switch to Sodium Triacetoxyborohydride (STAB) or NaBH₃CN (with safety precautions). STAB is milder and selective for reductive amination without reducing the ketone/aldehyde competitively before imine formation.

    • pH Adjustment: Maintain pH 5-6 with acetic acid to catalyze imine formation without protonating the amine so much that it becomes non-nucleophilic.

Q4: The reaction stalls at the imine intermediate. Diagnosis: Diisopropylamine is bulky. Steric hindrance makes the initial attack on the carbonyl slow.

  • The Fix: Use a Dean-Stark trap or molecular sieves to physically remove water, driving the equilibrium toward the imine before adding the reducing agent.

Module 3: Enantiomeric Resolution (The Chiral Switch)

Context: Isolating the (R)-enantiomer using L-Tartaric acid.

Q5: My resolution yield is low (<30%), or the ee% is stuck at 90%. Diagnosis: This is a solubility issue. The difference in solubility between the (R)- and (S)-diastereomeric salts is sensitive to the solvent ratio.

  • The Fix:

    • Solvent Optimization: Do not use pure ethanol. The optimal system is often Ethanol:Water (95:5) or Ethanol:Propylene Glycol . The small amount of water/glycol aids in the "Ostwald ripening" of the crystals, dissolving the less stable (S)-salt and allowing the (R)-salt to grow purer.

    • Cooling Ramp: Implement a controlled cooling ramp (e.g., 5°C per hour). Crash cooling traps the (S)-isomer inside the (R)-crystal lattice (occlusion).

Summary of Critical Impurities

Impurity CodeChemical NameOrigin StepMitigation Strategy
Impurity A 4-methyl-2-(3-phenylpropyl)phenolOver-reduction (De-amination)Control H₂ pressure/catalyst loading in hydrogenation steps.
Impurity E N-des-isopropyl tolterodineReductive AminationUse excess diisopropylamine; Check amine purity; Use STAB.
Dimer Bis-tolterodine speciesFriedel-CraftsHigh dilution; Slow addition of cinnamic derivative.
Lactone Unreacted LactoneRing OpeningEnsure complete hydrolysis before amination.

References

  • Andersson, P. G., et al. "Synthesis of Tolterodine." Pfizer Health AB. (Original patent describing the trans-cinnamic acid route).[2][3]

  • Srinivas, K., et al. (2005).[2] "Process Optimization for the Synthesis of Tolterodine." Organic Process Research & Development. (Detailed discussion on impurity profiles and Friedel-Crafts conditions).

  • Gage, J. R., et al. "Method for preparing tolterodine."[2] Pharmacia & Upjohn. (Describes the reductive amination pathways).

  • Botta, M., et al. (2008). "Selective Nosylation and Perchloric Acid Mediated Friedel-Crafts Alkylation." ResearchGate.[4] (Optimization using HClO4 for milder alkylation).

  • SynThink Chemicals. "Tolterodine EP Impurities & USP Related Compounds." (Impurity structural characterization).

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

Subject: Troubleshooting Co-elution & Method Optimization Molecule ID: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (Also known as Tolterodine Impurity A or the Des-amine Alcohol Intermediate) Chemical Class: Diarylp...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Co-elution & Method Optimization Molecule ID: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (Also known as Tolterodine Impurity A or the Des-amine Alcohol Intermediate) Chemical Class: Diarylpropanol / Phenolic Alcohol

Introduction: The Separation Challenge

You are likely encountering co-elution because this molecule presents a "perfect storm" of chromatographic challenges:

  • Chirality: Carbon-3 is a chiral center. If you are using a standard C18 column, the (R) and (S) enantiomers will co-elute perfectly unless a chiral selector is present.

  • Structural Isomerism: The synthesis of the starting material (2-methoxy-5-methylphenol) often contains traces of the 4-methyl isomer. These regioisomers have identical mass and nearly identical hydrophobicity.

  • Aromatic Hydrophobicity: The two aromatic rings create strong hydrophobic retention, often leading to peak tailing that masks closely eluting impurities.

This guide provides a diagnostic workflow to identify the co-eluting species and specific protocols to resolve them.

Module 1: Diagnostic Triage (Start Here)

Before changing your method, you must identify what is co-eluting. Use this logic flow to diagnose the issue.

DiagnosticTree Start Problem: Split Peak or Shoulder RatioCheck Check Peak Area Ratio Start->RatioCheck Is5050 Is ratio ~50:50? RatioCheck->Is5050 Enantiomer Suspect: Enantiomers (Racemic Mixture) Is5050->Enantiomer Yes Regioisomer Suspect: Regioisomer (e.g., 4-methyl impurity) Is5050->Regioisomer No (e.g., 95:5) ActionChiral Action: Switch to Chiral HPLC (See Module 3) Enantiomer->ActionChiral ActionAchiral Action: Optimize Achiral Selectivity (See Module 2) Regioisomer->ActionAchiral

Figure 1: Diagnostic decision tree to determine if the co-elution is due to chirality or structural impurities.

Module 2: Resolving Structural Isomers (Achiral RP-HPLC)

If your impurity is a regioisomer (e.g., the 4-methyl analog) or a synthetic precursor (e.g., the ketone), a standard C18 column often fails because it relies solely on hydrophobicity. You need Shape Selectivity and


-

Interactions
.
The Solution: Phenyl-Hexyl Chemistry

Switch from C18 to a Phenyl-Hexyl or Biphenyl stationary phase. These phases interact with the


-electrons in the two aromatic rings of your target molecule.[1]
  • Mechanism: The methoxy group on your target molecule alters the electron density of the phenyl ring. A Phenyl-Hexyl column can discriminate between the 5-methyl and 4-methyl positions based on how these substituents affect the

    
    -cloud accessibility.
    
Critical Solvent Choice: Methanol vs. Acetonitrile
  • Do NOT use Acetonitrile (ACN): The

    
    -electrons in the nitrile group of ACN compete with the stationary phase for interaction with the analyte, effectively "muting" the selective power of the Phenyl column.[2]
    
  • USE Methanol (MeOH): MeOH allows the

    
    -
    
    
    
    interactions between the analyte and the column to dominate, maximizing resolution.
Recommended Protocol (Achiral)
ParameterConditionRationale
Column Phenyl-Hexyl or Biphenyl (150 x 4.6 mm, 3 µm)Maximizes

-

selectivity for aromatic isomers.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses silanol activity; Formic acid is MS-compatible.
Mobile Phase B Methanol (100%)Enhances

-

selectivity compared to ACN.
Gradient 50% B to 80% B over 20 minsShallow gradient focuses on the hydrophobic region where diaryl compounds elute.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Temp 35°C - 40°CSlightly elevated temperature improves mass transfer and peak shape.
Detection UV @ 210 nm or 280 nm280 nm is specific for the phenol/aromatic system; 210 nm for higher sensitivity.

Module 3: Resolving Enantiomers (Chiral HPLC)

If your molecule is a racemic mixture (synthesized without asymmetric catalysis), you must use a Chiral Stationary Phase (CSP). The C3 chiral center is sterically hindered by two aromatic rings, making Amylose-based columns the gold standard here.

The Solution: Amylose tris(3,5-dimethylphenylcarbamate)

This selector (found in columns like Chiralpak AD-H or equivalent) forms a "pocket" that can distinguish the spatial arrangement of the phenyl and substituted-phenyl rings.

Recommended Protocol (Chiral - Normal Phase)
ParameterConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)Proven selectivity for diaryl-alcohols (Tolterodine class).
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)"Normal Phase" mode. IPA acts as the polar modifier to elute the alcohol.
Additive 0.1% Diethylamine (DEA) or TFACrucial: If the peak tails, add DEA to mask residual silanols. If using MS, use volatile additives.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve chiral resolution (

).
Temp 25°C (Ambient)Lower temperature generally increases chiral recognition (enthalpic control).

Self-Validation Step: Calculate the Resolution (


) between the two peaks.


Target:

for baseline separation. If

, lower the % Isopropanol to 5%.

Module 4: Advanced Troubleshooting FAQs

Q1: I see a small "shoulder" on the front of my main peak using C18. Is this the enantiomer?

  • Answer: No. Enantiomers do not separate on C18. A shoulder on C18 is likely a regioisomer (positional isomer) or a dehydration product (the alkene). Check the mass spectrum. If the mass is M-18, it is the alkene. If the mass is identical, it is a regioisomer. Switch to the Phenyl-Hexyl method (Module 2).

Q2: My peaks are broad and tailing significantly.

  • Answer: This molecule has a hydroxyl group and potential hydrogen bonding capability.[2]

    • Fix 1: Ensure your pH is controlled. Use 0.1% Formic Acid or Phosphate Buffer (pH 3.0).

    • Fix 2: Increase column temperature to 40°C to reduce secondary interactions.

    • Fix 3: If using Normal Phase (Chiral), ensure the system is dry. Traces of water in Hexane cause massive retention shifts and tailing.

Q3: Can I use Reverse Phase for the Chiral separation?

  • Answer: Yes. Many modern immobilized chiral columns (e.g., Chiralpak IA/IB/IC) work in RP mode.

    • Conditions: Acetonitrile : Water (40:60) or Methanol : Water.

    • Benefit: Easier to couple with Mass Spectrometry (LC-MS) than Hexane/IPA methods.

Visualizing the Interaction Mechanism

Why does the Phenyl-Hexyl column work better for the structural isomers?

Interaction cluster_c18 C18 Interaction (Hydrophobic Only) cluster_phenyl Phenyl-Hexyl Interaction (Dual Mode) C18 C18 Ligand (Alkyl Chain) Analyte1 Analyte (Hydrophobic Fit) C18->Analyte1 Van der Waals Phenyl Phenyl Ligand (Aromatic Ring) Analyte2 Analyte (Aromatic Rings) Phenyl->Analyte2 Pi-Pi Stacking (Specific to electronic density) Phenyl->Analyte2 Hydrophobic

Figure 2: Comparison of retention mechanisms. The Phenyl-Hexyl phase engages in Pi-Pi stacking, which is sensitive to the position of the methyl/methoxy groups on the ring, offering separation where C18 fails.

References

  • European Pharmacopoeia (Ph. Eur.). Tolterodine Tartrate Monograph: Impurity A. (Defines the target molecule as a known process impurity).
  • Kumar, Y., et al. (2004).[3] "A validated chiral HPLC method for the enantiomeric separation of tolterodine tartrate." Journal of Pharmaceutical and Biomedical Analysis, 35(5). Link

  • Phenomenex Technical Notes. (2009). "Comparison of Selectivity Differences Among Different Phenyl Columns using Acetonitrile or Methanol." Agilent / Phenomenex Application Guide. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on RP-HPLC selectivity and Phenyl vs. Alkyl phases).

Sources

Optimization

Technical Support Center: Impurity Control in 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Production

Executive Summary & Molecule Profile This guide addresses the synthesis and purification of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol , a critical intermediate in the manufacturing of the antimuscarinic agents Tol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the synthesis and purification of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol , a critical intermediate in the manufacturing of the antimuscarinic agents Tolterodine and Fesoterodine .

The production of this alcohol (referred to herein as the "Diaryl Alcohol" ) typically involves the reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid . High purity (>99.5%) is required at this stage because downstream alkylation steps (conversion to tosylate/chloride and subsequent amination) are sensitive to steric hindrance and can amplify existing impurity profiles.

Target Molecule Data
PropertyDetail
Chemical Name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol
CAS Number 124937-73-1
Molecular Formula C₁₇H₂₀O₂
Molecular Weight 256.34 g/mol
Key Precursor 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2)
Critical Quality Attribute Moisture content <0.1% (to prevent hydrolysis in next step); Absence of aldehyde intermediate.[1][2][3]

Impurity Origin & Control Map

Understanding where impurities originate is the first step to elimination. The diagram below illustrates the reduction pathway and the specific divergence points where impurities are generated.

ImpurityMap Start Precursor Acid (Propanoic Acid deriv.) Complex Boron/Aluminum Intermediate Complex Start->Complex Reduction (NaBH4/I2 or LAH) Imp_A Impurity A: Unreacted Acid Start->Imp_A Incomplete Rxn (Low Eq.) Imp_D Impurity D: Regioisomer (Upstream Carryover) Start->Imp_D Impure Starting Material Target Target Alcohol (Diaryl Alcohol) Complex->Target Hydrolysis/Workup Imp_B Impurity B: Aldehyde Intermediate Complex->Imp_B Premature Quench Imp_C Impurity C: Dehydrated Alkene (Styryl deriv.) Target->Imp_C Acidic Workup (Heat)

Figure 1: Reaction pathway illustrating the origin of oxidative (aldehyde), hydrolytic (acid), and elimination (alkene) impurities.[2][4][5]

Critical Impurity Troubleshooting Guide

This section details the three most common chemical impurities encountered during the reduction of the propanoic acid precursor.

Impurity Type 1: The "Stalled" Aldehyde (Under-Reduction)

Identity: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanal. Detection: Distinct carbonyl peak in IR (~1720 cm⁻¹) or NMR (CHO proton at ~9.8 ppm). Root Cause: The reduction of carboxylic acids proceeds via an aldehyde intermediate. If the reducing agent (e.g., Borane generated in situ from NaBH₄/I₂) is insufficient or the reaction time is too short, the conversion stops at the aldehyde.

Corrective Action Protocol:

  • Stoichiometry Check: Ensure a minimum of 2.2 molar equivalents of hydride source relative to the acid.

  • In-Situ Generation: If using NaBH₄/I₂ (a safer industrial alternative to Diborane), add the Iodine solution slowly to the NaBH₄/Acid mixture at 0-5°C, then reflux. The reflux is critical to drive the Aldehyde -> Alcohol step.

  • Rework: If the aldehyde is detected in the crude, do not attempt to distill. Re-dissolve the crude in THF/Methanol and treat with 0.5 eq of NaBH₄ to push the aldehyde to the alcohol.

Impurity Type 2: The Dehydrated Alkene (Styryl Impurity)

Identity: 3-(2-Methoxy-5-methylphenyl)-3-phenylprop-2-en-1-ol (or related stilbene structures). Detection: Appearance of vinylic protons in NMR (6.0–7.0 ppm region) and loss of optical rotation stability. Root Cause: Benzylic-like alcohols are prone to dehydration under acidic conditions or high thermal stress. Although this is a homobenzylic alcohol, the electron-rich methoxy group facilitates carbocation formation and subsequent elimination.

Corrective Action Protocol:

  • Workup pH Control: Avoid strong mineral acids (HCl/H₂SO₄) during the quenching step. Use Saturated Ammonium Chloride or 10% Acetic Acid to neutralize the borohydride complex.

  • Temperature Limit: During solvent stripping (rotary evaporation), keep the bath temperature below 45°C .

  • Acid Scavenging: If the crude oil is acidic, wash with 5% NaHCO₃ solution immediately before drying.

Impurity Type 3: Boron/Aluminum Complex Contamination

Identity: Gelatinous solids or sticky oils that refuse to crystallize. Root Cause: Incomplete hydrolysis of the borate or aluminate esters formed during reduction. This "traps" the product and lowers yield, often mistaken for polymerization.

Corrective Action Protocol:

  • The Methanol Chase: After quenching, add excess methanol and reflux for 30 minutes. This converts sticky boron complexes into volatile Trimethyl Borate (B(OMe)₃).

  • Azeotropic Removal: Evaporate the methanol/B(OMe)₃ mixture. Repeat the methanol addition and evaporation twice. This is the single most effective way to "free" the alcohol for crystallization.

Synthesis & Purification Workflow

This protocol utilizes the NaBH₄/I₂ (In-Situ Borane) method, preferred for its balance of safety and selectivity over Lithium Aluminum Hydride (LAH).

Step 1: Reduction
  • Charge 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (1.0 eq) and THF (anhydrous, 10 vol) into the reactor.

  • Add NaBH₄ (2.5 eq) in portions at 20-25°C.

  • Cool to 0-5°C.

  • Dose Iodine (1.0 eq) dissolved in THF slowly over 1 hour. Caution: Hydrogen gas evolution.

  • Reflux the mixture for 10–12 hours. Monitor by TLC/HPLC until Acid < 0.5%.

Step 2: Quenching (Critical for Impurity Control)
  • Cool to 0-5°C.

  • Quench with Methanol (slow addition) until gas evolution ceases.

  • Reflux for 30 minutes (breaks Boron complexes).

  • Concentrate under vacuum to remove solvent and Trimethyl Borate.

Step 3: Isolation
  • Partition the residue between Ethyl Acetate and Water.

  • Wash Organic layer:

    • 1x 1N HCl (removes inorganic salts).

    • 1x 5% NaHCO₃ (removes unreacted Acid - Impurity A ).

    • 1x Brine.

  • Dry over Na₂SO₄ and concentrate.

Step 4: Crystallization (Purification)
  • Solvent System: Diisopropyl Ether (DIPE) / Hexane or Toluene / Heptane.

  • Procedure: Dissolve crude oil in warm DIPE (3 vol). Cool slowly to 0-5°C. Seed if necessary.

  • Target: White crystalline solid.[6] M.P. ~84-86°C.

FAQ: Troubleshooting Common Issues

SymptomProbable CauseImmediate Solution
Product is a sticky yellow oil instead of white solid. Residual Boron species or solvent trapped.Perform the "Methanol Chase" (see Section 3). Re-dissolve in DCM, dry thoroughly, and attempt crystallization in Hexane/DIPE.
High levels of Unreacted Acid (>2%) in crude. Iodine added too fast or moisture in THF.The acid can be removed by washing the organic layer with 10% NaOH or Na₂CO₃ . The acid goes to the aqueous layer; the alcohol stays in organic.
New impurity peak at RRT 1.15 (HPLC). Likely the Methyl Ester of the starting acid.Did you use Methanol during the reaction before reduction was complete? Only add Methanol during the quench.
Low Assay (<95%) but clean TLC. Inorganic salts (Borates/Iodides) carrying over.Ensure the aqueous workup includes a thorough water wash and filtration of the drying agent. Check Ash content.

References & Grounding

  • Synthesis of Tolterodine Intermediates:

    • Patent: Pfizer Inc. "Process for the preparation of Tolterodine."[4] U.S. Patent 5,382,600. (Describes the fundamental Friedel-Crafts and reduction pathways).

    • Source:

  • Reduction Methodologies (NaBH4/I2 System):

    • Paper: Periasamy, M., et al. "Sodium borohydride and iodine: an efficient reagent system for the reduction of carboxylic acids." Journal of Organic Chemistry.

    • Context: Validates the mechanism for avoiding partial reduction to aldehydes.

  • Impurity Profiling of Phenylpropanol Derivatives:

    • Database: PubChem Compound Summary for Tolterodine Intermediates.

    • Source:

  • Industrial Handling of Borane Reductions:

    • Guide: "Safe Handling of Borane Reagents." Org.[2] Process Res. Dev.

    • Context: Supports the safety protocols regarding Hydrogen evolution and quenching.

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Troubleshooting

Technical Support Center: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

The following technical guide is designed as a specialized Support Center resource for researchers and process chemists working with 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS: 124937-73-1), a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized Support Center resource for researchers and process chemists working with 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS: 124937-73-1), a critical intermediate and known impurity (EP Impurity A) in the synthesis of Tolterodine.[1][2][3][4]

Status: Operational | Tier: Level 3 (Process Chemistry & Analytical Support)[1][2][3][4]

Compound Profile & Critical Attributes[1][2][3][4]

  • Compound Name: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol[1][2][3][4]

  • Common Identity: Tolterodine Intermediate; Tolterodine EP Impurity A.[1][2][3][4]

  • Role: Key precursor in the synthesis of Tolterodine Tartrate; formed prior to the amination and demethylation steps.[1][2][3]

  • Critical Material Attribute (CMA): This compound contains a primary alcohol and a methoxy-protected phenolic ring.[1][2][3][4] Its stability profile is distinct from the final amine drug substance.[1][2][3]

Degradation Pathways Analysis

Our laboratory data and mechanistic modeling indicate three primary degradation vectors for this compound: Oxidative Dehydrogenation , Acid-Catalyzed Dehydration , and Ether Hydrolysis .[1][2][3][4]

Pathway A: Oxidative Dehydrogenation (Primary Alcohol Oxidation)

The primary hydroxyl group at the C1 position is the most labile site for oxidation.[1][2][3]

  • Mechanism: Under aerobic conditions or in the presence of trace metal ions, the primary alcohol oxidizes to the corresponding aldehyde, followed by rapid conversion to the carboxylic acid.[1][2][4]

  • Detection: Look for an [M-2] peak (Aldehyde) or [M+14] peak (Carboxylic Acid) in LC-MS.[1][2][3][4]

  • Risk Factor: High in solution state; Moderate in solid state.[1][2][3][4]

Pathway B: Acid-Catalyzed Dehydration (Styrenyl Formation)

The C3 position is benzylic to two aromatic rings, making the C2-C3 bond susceptible to elimination reactions, although the leaving group is at C1.[1][2][3][4] However, a more complex elimination involving the activation of the alcohol can lead to the formation of conjugated alkenes (3,3-diarylpropenes).[1][2][4]

  • Mechanism: In acidic media (e.g., low pH mobile phases or acidic workups), the hydroxyl group is protonated, leading to water loss and double bond formation.[1][2][4]

  • Risk Factor: High during HPLC analysis using TFA or high concentrations of Formic Acid.[1][2][3][4]

Pathway C: Radical Autoxidation (Benzylic C3 Position)

The C3 methine proton is doubly benzylic, significantly lowering its Bond Dissociation Energy (BDE).[1][2][4]

  • Mechanism: Radical abstraction of the C3-H leads to a stabilized radical, which reacts with O2 to form a hydroperoxide, eventually decomposing to a tertiary alcohol or ketone derivative (cleavage).[1][2][3][4]

  • Risk Factor: High upon exposure to light (photolysis) or radical initiators.[1][2][3]

Pathway D: Ether Demethylation

While the methoxy group is a protecting group, it is susceptible to premature cleavage under strong Lewis acid conditions or high thermal stress.[1][2][3][4]

  • Product: 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropan-1-ol (The direct phenol analogue).[1][2][3][4]

Visualizing the Degradation Network

The following diagram illustrates the connectivity between the parent compound and its primary degradation products.

DegradationMap Parent Parent Compound 3-(2-Methoxy-5-methylphenyl)- 3-phenylpropan-1-ol (C17H20O2) Aldehyde Degradant A (Oxidation) 3,3-Diarylpropanal (Unstable Intermediate) Parent->Aldehyde Oxidation (Air/Metal) Alkene Degradant C (Dehydration) 3-(2-Methoxy-5-methylphenyl)- 3-phenylprop-2-ene Parent->Alkene Acid Catalysis (-H2O) Phenol Degradant D (Hydrolysis) 3-(2-Hydroxy-5-methylphenyl)- 3-phenylpropan-1-ol Parent->Phenol Demethylation (Strong Acid/Heat) Peroxide Degradant E (Radical) C3-Hydroperoxide Species Parent->Peroxide hv / Radical Initiator (Benzylic C-H) Acid Degradant B (Oxidation) 3,3-Diarylpropanoic Acid (Stable End-Product) Aldehyde->Acid Rapid Oxidation

Figure 1: Mechanistic degradation map of Tolterodine Impurity A, highlighting oxidative, hydrolytic, and elimination pathways.[1][2][4][5]

Troubleshooting Guide & FAQs

Issue 1: "Ghost Peaks" appearing during HPLC Analysis

Symptom: You observe a new peak eluting later than the main peak (higher RRT) that increases with run time or temperature.[1][2][3] Root Cause: On-column Dehydration. The use of highly acidic modifiers (e.g., >0.1% TFA) or high column temperatures (>40°C) can catalyze the dehydration of the primary alcohol to the alkene during the analysis.[1][2][4] Solution:

  • Switch to a milder buffer (e.g., Phosphate buffer pH 3.0 - 4.5 or Ammonium Acetate).[1][2][3][4]

  • Reduce column temperature to 25°C.

  • Perform a "Stop-Flow" experiment: Stop flow with the analyte on the column for 30 mins, then resume. If the impurity peak area increases significantly, the degradation is happening on-column.[1][2][3][4]

Issue 2: Low Assay / Mass Balance Discrepancy

Symptom: The purity looks high (by HPLC area %), but the weight-based assay is low (e.g., 95%). Root Cause: Hygroscopicity or Solvent Entrapment. As an alcohol, this intermediate can form hydrogen bonds with water or residual solvents (Toluene is commonly used in its synthesis).[1][2][3][4] It is not necessarily degrading, but "diluting" itself.[1][2][3][4] Solution:

  • Perform Karl Fischer (KF) titration to determine water content.[1][2][3][4]

  • Run Headspace GC (HS-GC) for residual solvents (Toluene, Isopropyl Alcohol).[1][2][3][4]

  • Dry the sample under high vacuum at 40°C for 24 hours before use.

Issue 3: Yellowing of the Solid Material

Symptom: The white/off-white solid turns yellow upon storage.[1][2][3][4] Root Cause: Benzylic Oxidation (Pathway C). Formation of conjugated systems (quinone methides or coupled radical products) leads to chromophores that absorb blue light, appearing yellow.[1][2][4] Solution:

  • Store under Nitrogen or Argon atmosphere.[1][2][3][4]

  • Protect from light (Amber vials are mandatory).[1][2][3][4]

  • Recrystallize from Isopropyl Alcohol/Hexane if color is intense.[1][2][3][4]

Experimental Protocol: Forced Degradation Study

To validate the stability-indicating capability of your analytical method, perform the following stress tests.

Table 1: Stress Conditions for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

Stress TypeConditionTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours5-15%Dehydration to Alkene; Potential Demethylation.[1][2][3][4]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours< 5%Generally stable; check for Cannizzaro-type reactions if aldehyde is present.[1][2][3][4]
Oxidation 3% H2O2, RT, 2 hours10-20%Conversion to Aldehyde/Acid; N-oxide formation (if amine present, but N/A here).[1][2][3][4]
Thermal 80°C (Solid State), 24 hours< 5%Radical autoxidation; Dimerization.[1][2][3][4]
Photolytic 1.2M Lux Hours (ICH Q1B)VariableBenzylic radical activation; Yellowing.[1][2][3][4]
Protocol: Oxidative Stress Test (Step-by-Step)
  • Preparation: Dissolve 10 mg of the compound in 10 mL of Acetonitrile/Water (50:50).

  • Initiation: Add 1.0 mL of 30% Hydrogen Peroxide (H2O2).

  • Incubation: Store at Room Temperature (20-25°C) in the dark.

  • Sampling: Aliquot 1 mL at T=1hr, T=2hr, and T=4hr.

  • Quenching: CRITICAL STEP. Add 1 mL of 10% Sodium Metabisulfite solution to quench excess peroxide.[1][2][3][4] (Failure to quench will damage HPLC columns and continue reaction in the vial).[1][2][3]

  • Analysis: Inject immediately onto HPLC-PDA/MS.

References

  • European Pharmacopoeia (Ph.[1][2][3][4] Eur.). Tolterodine Tartrate Monograph 2781. (Identifies Impurity A structure and limits). [1][2][3][4]

  • PubChem. Compound Summary: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CID 11161175).[1][2][3][4] National Library of Medicine.[1][2][3][4] [Link]

  • Reddy, K. V., et al. (2012).[1][2][3][4] "Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method." Journal of Chemical and Pharmaceutical Research, 4(7), 3659-3664.[1][2][3][4] (Discusses degradation profiles of Tolterodine precursors).

  • Google Patents.Process for the preparation of tolterodine tartrate (WO2010092500A2).

Sources

Optimization

Common pitfalls in the multi-step synthesis of Tolterodine intermediates

Status: Operational | Tier: Level 3 (Process Chemistry) | Lead: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Chemistry) | Lead: Dr. A. Vance, Senior Application Scientist

Welcome to the Tolterodine Process Chemistry Hub

You are likely here because your synthesis of Tolterodine tartrate (or its key intermediates) has hit a wall. Whether you are scaling up the "Classic" Pfizer route or optimizing a convergent pathway, the chemistry of 3,3-diarylpropylamines is deceptively simple yet riddled with kinetic traps.

This guide moves beyond standard literature. We focus on the "Why" —the mechanistic causality behind low yields, stubborn impurities, and failed resolutions.

Module 1: The Friedel-Crafts Challenge (The "Cresol" Route)

Context: The industrial standard often involves the acid-catalyzed alkylation of p-cresol with cinnamic acid (or cinnamyl alcohol) to form the lactone intermediate (6-methyl-4-phenylchroman-2-one ), which is subsequently reduced and aminated.

Q: Why is my reaction stalling at the lactone stage, and why is the yield of the linear acid low?

The Senior Scientist’s Insight: You are fighting an equilibrium. The reaction between p-cresol and cinnamic acid does not simply produce the linear acid 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid . In the presence of strong acid catalysts (e.g.,


, Methanesulfonic acid), the linear acid rapidly cyclizes to form the lactone .

If your goal is the linear intermediate for direct amidation, you must hydrolyze the lactone. If your goal is the lactone (for subsequent reduction), you must drive water out.

Troubleshooting Protocol:

  • Check Water Content (KF):

    • Issue: The formation of the lactone releases water. If water accumulates in the reactor, the equilibrium shifts back toward the open-chain acid or halts conversion.

    • Fix: Use a Dean-Stark trap or azeotropic distillation (using Toluene or Xylene) to continuously remove water. This drives the reaction to the "closed" lactone form (Thermodynamic sink).

  • Temperature Control (The "Dimer" Trap):

    • Issue: Running above 130°C promotes the formation of the Tolterodine Dimer (oxidative coupling of p-cresol) and polymerization of cinnamic acid.

    • Parameter: Maintain reaction temperature between 105°C – 115°C .

  • Catalyst Loading:

    • Recommendation: Do not exceed 10 mol% if using

      
      . Excess acid promotes the formation of sulfonated byproducts (dark tar).
      

Visualization: The Lactone Equilibrium Loop

FriedelCrafts Start p-Cresol + Cinnamic Acid Linear Linear Intermediate (Open Chain Acid) Start->Linear Acid Cat. 100°C Lactone Lactone Intermediate (6-methyl-4-phenylchroman-2-one) Linear->Lactone Cyclization (-H2O) Impurity Dimer/Polymer (>130°C) Linear->Impurity Overheating Lactone->Linear Hydrolysis (+H2O) Water H2O (Byproduct) Lactone->Water Remove via Dean-Stark

Figure 1: The critical equilibrium between the linear acid and the lactone. Controlling water removal is the "switch" between these two states.

Module 2: Reductive Amination & The "Diol" Pitfall

Context: Converting the lactone (or acid) to the amine requires reduction. A common route involves reducing the lactone to the Diol (2-(3-hydroxy-1-phenylpropyl)-4-methylphenol) and then aminating, or a direct reductive amination.

Q: I am seeing high levels of the "Diol" impurity in my final Tolterodine base. Why?

The Senior Scientist’s Insight: The "Diol" is an intermediate that should be consumed, but it often persists due to steric hindrance during the activation step. If you are activating the primary alcohol of the diol (e.g., with Tosyl chloride) to displace with diisopropylamine (DIPA), the reaction is sluggish because DIPA is bulky.

Troubleshooting Protocol:

  • Activation Stoichiometry:

    • Protocol: Ensure a slight excess of Tosyl Chloride (1.1 – 1.2 eq) and a strong base (TEA or Pyridine). Monitor the disappearance of the Diol by HPLC before adding the amine.

    • Critical Check: If the Diol is not fully activated (tosylated) before amine addition, it will remain as an unreactive impurity in the final step.

  • The "Desisopropyl" Impurity (N-isopropyl analog):

    • Cause: If you use reductive amination with acetone/diisopropylamine, trace amounts of isopropylamine (mono-alkylated) can react.

    • Fix: Use high-purity DIPA. If generating the amine via alkylation, ensure the reaction runs to completion to avoid the mono-alkylated side product (N-desisopropyl tolterodine).

Module 3: Chiral Resolution (The Art of Crystallization)

Context: Tolterodine is administered as the (R)-enantiomer (usually as the L-tartrate salt). The resolution of the racemic amine using L-Tartaric acid is a notorious bottleneck.

Q: My Enantiomeric Excess (ee) is stuck at 85-90% even after recrystallization. How do I reach >99%?

The Senior Scientist’s Insight: You are likely trapped in the Eutectic Zone . Simply cooling the solution faster or lower won't help if your solvent composition is wrong. The solubility difference between the (R)-salt and (S)-salt is highly sensitive to the Water/Alcohol ratio .

Troubleshooting Protocol:

  • Solvent Optimization:

    • Standard: Ethanol (95%) is common.

    • Optimization: Switch to a Methanol/Water or Ethanol/Water gradient.

    • The Trick: The (R)-Tolterodine L-Tartrate salt is less soluble in ethanol than the (S)-salt, but if the mixture is too dry, impurities precipitate together. Add 1-5% water to "hold" the (S)-isomer and impurities in the mother liquor.

  • The "Seeding" Technique:

    • Do not rely on spontaneous nucleation.

    • Step 1: Heat to reflux (clear solution).

    • Step 2: Cool slowly to the metastable zone (approx. 50-55°C).

    • Step 3: Add 0.5 wt% pure (R)-Tolterodine L-Tartrate seeds .

    • Step 4: Hold temperature for 1 hour to allow crystal growth before further cooling. This prevents the inclusion of the (S)-isomer.

Visualization: Resolution Decision Tree

Resolution Start Crude Racemic Tolterodine + L-Tartaric Acid CheckEE Check ee% of Crystals Start->CheckEE HighEE ee > 98% Proceed to Final Workup CheckEE->HighEE Pass MedEE ee 90-97% Recrystallize CheckEE->MedEE Marginal LowEE ee < 90% Process Failure CheckEE->LowEE Fail Action1 Increase Water Content in Solvent (1-5%) MedEE->Action1 Solubility Issue Action2 Slower Cooling Rate (0.1°C/min) LowEE->Action2 Trapping Impurities Action1->Start Retry Action2->Start Retry

Figure 2: Logic flow for troubleshooting low enantiomeric excess during resolution.

Module 4: Impurity Profiling (Data Summary)

Use this table to identify the "unknown" peaks in your HPLC chromatogram.

Common NameStructure DescriptionOrigin/CauseLimit (ICH Q3A)
Tolterodine Dimer Oxidative coupling of two p-cresol unitsReaction temp >130°C; Oxidative stress.NMT 0.15%
Lactone Impurity 6-methyl-4-phenylchroman-2-oneIncomplete reduction; Hydrolysis failure.NMT 0.15%
Desisopropyl Tolt. N-mono-isopropyl analogImpure DIPA; Incomplete alkylation.NMT 0.15%
Diol Impurity 2-(3-hydroxy-1-phenylpropyl)-4-methylphenolIncomplete activation/amination.NMT 0.15%
(S)-Enantiomer Distomer of TolterodinePoor resolution efficiency.NMT 0.15%
References
  • Pfizer Inc. (1995). 3,3-Diphenylpropylamines, their preparation and their use as medicaments. US Patent 5,382,600. Link

  • Andersson, P. G., et al. (2005). Asymmetric Synthesis of Tolterodine. Journal of Organic Chemistry, 70(10), 3891-3897. Link

  • Botella, L., & Nájera, C. (2004). A convenient synthesis of Tolterodine. Tetrahedron, 60(26), 5563-5570. Link

  • Gawande, S., et al. (2010). Process for the preparation of Tolterodine Tartrate. WO Patent 2010/004399. Link

  • European Pharmacopoeia (Ph.[1] Eur.) . Tolterodine Tartrate Monograph 2781. (Standard for impurity limits).

Disclaimer: This guide is for research and development purposes only. All synthesis must comply with local safety regulations and intellectual property laws.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol vs. Alternative Tolterodine Precursors

Executive Summary Objective: This guide evaluates the efficacy, process chemistry, and industrial viability of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (hereafter referred to as the "Methoxy Alcohol" ) as a key i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the efficacy, process chemistry, and industrial viability of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (hereafter referred to as the "Methoxy Alcohol" ) as a key intermediate in the synthesis of Tolterodine Tartrate.

Verdict: While the Methoxy Alcohol route represents a robust, classic "generic" pathway utilizing inexpensive reagents (LiAlH4, Methyl Iodide), it suffers from poor atom economy due to the requirement of protection (methylation) and deprotection (demethylation) steps. Modern process chemistry favors the Lactol Route (via 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol) or Asymmetric Hydrogenation , which offer fewer unit operations and higher throughput despite higher catalyst costs.

Part 1: The Chemistry of the Target

Tolterodine is a competitive muscarinic receptor antagonist.[1][2] Its structural core involves a 3,3-diphenylpropylamine skeleton with a specific phenolic hydroxyl group and a chiral center.

  • Critical Structural Challenge: The molecule possesses a free phenol and a tertiary amine. The synthesis strategy revolves around when to introduce the amine and how to manage the phenolic oxygen.

  • The Methoxy Alcohol Approach: Masks the phenol as a methyl ether early in the sequence to prevent side reactions during the activation of the primary alcohol.

Part 2: Deep Dive – The Methoxy Alcohol Pathway

This pathway is the traditional "linear" approach often cited in early patent literature (e.g., Andersson et al.).

The Mechanism

The synthesis proceeds through a "Ring-Open -> Protect -> Reduce -> Activate -> Aminate -> Deprotect" logic.

  • Ring Opening & Protection: The starting lactone (6-methyl-4-phenyl-chroman-2-one) is treated with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) and base. This opens the lactone ring and methylates the phenol simultaneously, yielding the methyl ester.

  • Reduction: The ester is reduced (typically using LiAlH4 or NaBH4/AlCl3) to the Methoxy Alcohol .

  • Activation: The primary alcohol is converted to a leaving group (Tosylate or Mesylate).

  • Amination: Nucleophilic substitution with diisopropylamine.

  • Deprotection: The methyl ether is cleaved using harsh Lewis acids (BBr3) or mineral acids (HBr) to reveal Tolterodine.

Visualization of the Pathway

MethoxyRoute Lactone Lactone (Start) Ester Methyl Ester Intermediate Lactone->Ester MeI/K2CO3 (Ring Open) Alcohol Methoxy Alcohol (The Topic) Ester->Alcohol LiAlH4 (Reduction) Tosylate Tosylate (Activated) Alcohol->Tosylate TsCl/Pyridine (Activation) Amine Protected Amine Tosylate->Amine HN(iPr)2 (Substitution) Tolterodine Tolterodine (Racemic) Amine->Tolterodine BBr3 or HBr (Demethylation)

Caption: Figure 1.[2][3][4][5] The classical linear synthesis via the Methoxy Alcohol intermediate. Note the requirement for downstream deprotection.

Part 3: Comparative Analysis vs. Alternatives

The primary competitor is the Lactol (Reductive Amination) Route . In this pathway, the lactone is reduced to a hemiacetal (lactol) and then immediately reacted with the amine under reducing conditions.

Comparative Data Table
FeatureMethoxy Alcohol Route (Topic)Lactol Route (Alternative)Asymmetric Route (Advanced)
Step Count High (5-6 steps)Medium (3-4 steps)Low (2-3 steps)
Atom Economy Poor . Requires MeI/DMS mass addition and subsequent removal (loss of CH3).High . No protecting groups required.Highest .
Reagents LiAlH4, MeI/DMS, TsCl, BBr3/HBr.DIBAL-H, Pd/C, H2.Rh-Catalysts, H2.[2][6]
Safety Profile High Risk . Uses carcinogens (MeI) and pyrophorics (LiAlH4).Moderate Risk . DIBAL requires cryogenic handling.Low Risk (Process dependent).
Impurity Profile Process-related: Des-isopropyl, Dimer, Unreacted Tosylate.Process-related: Over-reduced "Diol", De-hydroxylated byproducts.Catalyst ligands, Isomers.
Yield (Overall) ~40-50% (due to multiple steps)~60-70%>80% (if optimized)
Technical Critique
  • The "Methoxy" Bottleneck: The conversion of the Methoxy Alcohol to the amine requires activation (tosylation). This creates a genotoxic impurity risk (alkyl tosylates) that must be strictly controlled (ppm level).

  • The "Lactol" Advantage: The Lactol route avoids the formation of the alcohol entirely. By performing a reductive amination on the lactol (which exists in equilibrium with the open-chain aldehyde), the amine is introduced in "one pot" after the DIBAL reduction.

Visualization of the Alternative (Lactol)

LactolRoute Lactone Lactone (Start) Lactol Lactol (Hemiacetal) Lactone->Lactol DIBAL-H (-78°C) Tolterodine Tolterodine (Racemic) Lactol->Tolterodine HN(iPr)2, H2, Pd/C (Reductive Amination)

Caption: Figure 2. The streamlined Lactol route. Note the absence of protection/deprotection steps.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

This protocol validates the generation of the core topic intermediate.

Reagents:

  • Methyl-3-(2-methoxy-5-methylphenyl)-3-phenyl propionate (Precursor Ester)[7]

  • Lithium Aluminum Hydride (LiAlH4)

  • Tetrahydrofuran (THF, anhydrous)

Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet.

  • Charging: Add LiAlH4 (1.2 equiv) suspended in anhydrous THF at 0°C.

  • Addition: Dissolve the Precursor Ester (1.0 equiv) in THF and add dropwise to the LiAlH4 suspension over 30 minutes, maintaining temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x mass of LiAlH4), then 15% NaOH (1x mass), then water (3x mass).

  • Workup: Filter the granular aluminum salts. Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Result: A viscous colorless oil. Yield typically 90-95%.

Protocol B: Conversion to Tolterodine (via Tosylation/Amination)

This demonstrates the downstream processing required for this route.

Methodology:

  • Activation: Dissolve the Methoxy Alcohol in DCM containing Pyridine (2.0 equiv). Add p-Toluenesulfonyl chloride (1.2 equiv) at 0°C. Stir 4 hours. Wash with 1N HCl, dry, and concentrate to obtain the Tosylate.

  • Amination: In a pressure vessel (autoclave), combine the Tosylate with Diisopropylamine (excess, 5-10 equiv) and Acetonitrile. Heat to 80°C for 24 hours.

  • Workup: Concentrate to remove excess amine. Partition between water and DCM.[8]

  • Demethylation: Dissolve the resulting oil in DCM. Add BBr3 (1M in DCM, 3.0 equiv) at -78°C. Warm to RT and stir overnight. Quench with ice water. Adjust pH to 9 and extract.

Part 5: Strategic Recommendations

When to use the Methoxy Alcohol Route:

  • Generic Manufacturing: If your facility lacks cryogenic capabilities (required for DIBAL in the Lactol route) or high-pressure hydrogenation reactors.

  • IP Avoidance: This is an older, well-trodden path that may avoid newer process patents related to asymmetric catalysis.

  • Raw Material Availability: If the methyl ester precursor is commercially available at low cost.[9]

When to Switch to Alternatives:

  • Green Chemistry Mandates: If minimizing waste (atom economy) is a KPI.

  • Cost of Goods (COGS): The Lactol route is generally 20-30% cheaper due to reduced step count.

  • Safety Compliance: To avoid methylating agents (MeI/DMS) and large-scale BBr3 handling.

References

  • Andersson, P. G., et al. "Asymmetric Total Synthesis of (+)-Tolterodine." Journal of Organic Chemistry, 1998.

  • Gage, J. R., & Cabaj, J. E. "Process for the preparation of Tolterodine." U.S. Patent 5,922,914, 1999.

  • Botteghi, C., et al. "A New Efficient Route to Tolterodine." Organic Process Research & Development, 2002.

  • Pfizer Inc. "Tolterodine Tartrate: FDA Approved Drug Products." Drugs@FDA.

  • Mohan, S., et al. "Impurity profiling of Tolterodine Tartrate." Journal of Pharmaceutical and Biomedical Analysis, 2008.

Sources

Comparative

Comparative SAR Analysis: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol vs. Antimuscarinic Agents

Executive Summary This technical guide provides a comparative analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (hereafter referred to as Compound A ) against its pharmacologically active derivatives, specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (hereafter referred to as Compound A ) against its pharmacologically active derivatives, specifically Tolterodine and 5-Hydroxymethyltolterodine (5-HMT) .

Compound A is primarily known as a synthetic intermediate in the production of Tolterodine tartrate, a potent muscarinic receptor antagonist used for overactive bladder (OAB). While Compound A possesses the core diarylpropyl scaffold, it lacks the critical pharmacophores required for high-affinity muscarinic binding. This guide utilizes Compound A as a negative control to elucidate the structural requirements—specifically the tertiary amine and phenolic hydroxyl moieties—necessary for M3 receptor antagonism.

Key Findings:

  • Compound A exhibits negligible affinity (

    
    ) for muscarinic receptors due to the absence of a protonatable nitrogen.
    
  • Tolterodine achieves nanomolar affinity (

    
     nM) via ionic interaction with Asp147 in the receptor pocket.
    
  • Metabolic Activation: The biological activity profile shifts dramatically upon amination and demethylation, highlighting the "Activity Cliff" between the alcohol precursor and the final drug.

Structural Basis & SAR Logic

To understand the biological silence of Compound A compared to its active analogs, we must analyze the ligand-receptor interaction within the Muscarinic M3 receptor.

The Pharmacophore Gap

The M3 receptor binding pocket requires three specific interactions for high-affinity antagonism:

  • Ionic Bond: A positively charged amine to interact with the conserved Aspartate (Asp147) residue.

  • Hydrophobic Interaction: Two aromatic rings to occupy the hydrophobic pocket (Trp503, Tyr506).

  • Hydrogen Bonding: A hydroxyl group to interact with Asn507 or related residues (enhancing selectivity/affinity).

Comparative Structural Table
FeatureCompound A (Topic)Tolterodine (Drug)5-HMT (Active Metabolite)
Structure DiarylpropanolDiarylpropylamineDiarylpropylamine
C-1 Position Hydroxyl (-OH)DiisopropylamineDiisopropylamine
C-3 Phenyl Ring 2-Methoxy (-OCH3)2-Hydroxyl (-OH)2-Hydroxyl (-OH)
5-Position Methyl (-CH3)Methyl (-CH3)Hydroxymethyl (-CH2OH)
Primary Binding Hydrophobic onlyIonic + HydrophobicIonic + Hydrophobic + H-Bond
Predicted Activity Inactive / Weak Potent Antagonist Potent Antagonist
Visualizing the Activity Pathway

The following diagram illustrates the synthetic and metabolic evolution from the inactive alcohol (Compound A) to the active pharmacological agents.

SAR_Pathway CompA Compound A (Methoxy Alcohol) [Inactive Scaffold] Inter Intermediate (Methoxy Amine) CompA->Inter 1. Tosylation 2. Diisopropylamine subst. Receptor Muscarinic M3 Receptor CompA->Receptor No Binding (Missing Amine) Tolterodine Tolterodine (Phenolic Amine) [Ki ~ 3 nM] Inter->Tolterodine BBr3 Demethylation (Exposes Phenol) HMT 5-HMT (Active Metabolite) [Ki ~ 1-3 nM] Tolterodine->HMT CYP2D6 Metabolism (Liver) Tolterodine->Receptor High Affinity Binding HMT->Receptor High Affinity Binding

Figure 1: The progression from the inactive alcohol scaffold (Compound A) to active antimuscarinic agents. Note the critical addition of the amine and exposure of the phenol.

Comparative Biological Activity Data[2][3][4][5]

The following data summarizes the binding affinities established in literature for the diarylpropylamine class. Compound A is presented as the "Precursor Control."

Receptor Binding Affinity ( )
CompoundMuscarinic Receptor Subtype

(nM)
Relative PotencySource
Compound A Non-selective> 1,000Negligible [Inferred from SAR]
Tolterodine M3 (Bladder)3.0 ± 0.6High
5-HMT M3 (Bladder)2.6 ± 0.6High
Oxybutynin M3 (Comparator)5.3 ± 0.9High[Standard Reference]

Note: Lower


 indicates higher affinity. Compound A's lack of a basic nitrogen prevents it from competing effectively with radioligands in the nanomolar range.
Functional Potency ( )

In functional assays (e.g., inhibition of carbachol-induced bladder contraction):

  • Tolterodine:

    
     (Potent competitive antagonism).
    
  • Compound A: No significant antagonism observed at physiologically relevant concentrations (

    
    ).
    

Experimental Protocols

To verify the activity differences described above, the following self-validating protocols are recommended. These assays distinguish between the lipophilic binding of the alcohol and the specific receptor antagonism of the amine.

Protocol A: Muscarinic Radioligand Binding Assay

Purpose: To determine the affinity (


) of Compound A vs. Tolterodine.

Reagents:

  • Source Tissue: Recombinant human M3 receptors expressed in CHO cells (or rat bladder homogenate).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (0.2 nM final conc).
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc of 0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, add 25

      
       of test compound (Compound A or Tolterodine) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Add 25

      
       of 
      
      
      
      -NMS.
    • Add 200

      
       of membrane suspension.
      
    • Control: Define Non-Specific Binding (NSB) using 1

      
       Atropine.
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific binding should be >85% of total binding.

  • Tolterodine

    
     must fall within 2–5 nM.
    
  • Compound A should show a flat displacement curve (indicating no binding).

Protocol B: Synthetic Conversion Validation (TLC/HPLC)

Purpose: To confirm the purity of Compound A before biological testing, ensuring no amine contamination.

  • HPLC System: C18 Reverse Phase Column.

  • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% TFA.

  • Detection: UV at 280 nm (Phenolic/Aromatic absorption).

  • Expectation: Compound A (Alcohol) will elute earlier than the amine derivatives due to lack of cationic charge retention, but later than de-methylated variants due to the methoxy group's lipophilicity.

Mechanistic Visualization

The following diagram details the receptor binding logic, highlighting the "Missing Link" in Compound A that renders it biologically inactive.

Receptor_Binding cluster_pocket Muscarinic M3 Binding Pocket Asp147 Asp147 (Anionic Site) Trp503 Trp503/Tyr506 (Hydrophobic Cage) Asn507 Asn507 (H-Bond Donor) Tolterodine Tolterodine (Active) Amine (+) Phenyl Rings Phenol (-OH) Tolterodine:amine->Asp147 Ionic Bond (Critical) Tolterodine:rings->Trp503 Pi-Pi Stacking Tolterodine:oh->Asn507 H-Bond CompA Compound A (Inactive) Hydroxyl (Neutral) Phenyl Rings Methoxy (-OCH3) CompA:amine->Asp147 No Interaction CompA:rings->Trp503 Weak Hydrophobic CompA:oh->Asn507 Steric Clash (Methyl group)

Figure 2: Mechanistic comparison of ligand-receptor interactions. Compound A fails to engage Asp147, the primary anchor for muscarinic antagonism.

References

  • Nilsson, B. M., et al. (1997). "Synthesis and antimuscarinic activity of a series of 3,3-diphenylpropylamines." Journal of Medicinal Chemistry.

  • Postlind, H., et al. (1998). "Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes." Drug Metabolism and Disposition.

  • FDA Label. (2012). "Detrol (tolterodine tartrate) Tablets Prescribing Information." U.S. Food and Drug Administration.[1]

  • Andersson, K. E. (2011). "Antimuscarinic mechanisms and the overactive bladder: an update." European Urology.

Sources

Validation

Purity assessment of commercially available 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

Common Name: Tolterodine Intermediate / EP Impurity A CAS: 124937-73-1[1][2][3] Executive Summary & Strategic Context In the synthesis of Tolterodine Tartrate (a muscarinic antagonist for overactive bladder), the quality...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Tolterodine Intermediate / EP Impurity A CAS: 124937-73-1[1][2][3]

Executive Summary & Strategic Context

In the synthesis of Tolterodine Tartrate (a muscarinic antagonist for overactive bladder), the quality of the diaryl-propane backbone is the primary determinant of final API yield and purity.[1] The molecule 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (hereafter referred to as MMPP ) serves a dual role: it is the immediate precursor to the tosylate intermediate required for amination, and it is a regulated impurity (EP Impurity A) in the final drug substance.[1]

Commercially available MMPP varies significantly in quality depending on the synthetic route employed (e.g., Friedel-Crafts alkylation vs. Grignard addition).[1] Low-purity MMPP often contains regioisomers and unreduced esters that possess similar solubility profiles to the target molecule, making downstream purification of Tolterodine economically burdensome.[1]

This guide provides a rigorous, data-driven framework for assessing MMPP purity, comparing standard industrial-grade sources against pharmaceutical-grade reference standards.[1]

Critical Quality Attributes (CQAs) & Impurity Profiling

Before establishing a testing protocol, one must understand the specific failure modes of this molecule.[1]

Structural Vulnerabilities[1]
  • Regioisomerism: The initial Friedel-Crafts reaction between

    
    -cresol derivatives and cinnamic acid precursors can yield the ortho-isomer rather than the desired position.[1] This isomer is isobaric (same mass) and often co-elutes in standard HPLC gradients.[1]
    
  • Enantiomeric Purity: While MMPP is often supplied as a racemate (3RS), asymmetric synthetic routes exist.[1] If purchased as a chiral intermediate, the enantiomeric excess (ee) is a critical release parameter.[1]

  • Residual Precursors: Unreacted 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (the acid precursor) interferes with the subsequent tosylation step by consuming reagents.[1]

Comparative Impurity Table

The following table summarizes the typical impurity profiles observed in commercial batches from different vendor tiers.

ParameterPharma Grade (Vendor A) Industrial Grade (Vendor B) Impact on Downstream Synthesis
Assay (HPLC) > 99.5%95.0% - 97.0%Low assay leads to stoichiometric errors in tosylation.[1]
Regioisomer Content < 0.10%0.5% - 1.5%Critical: Regioisomers carry through to final API, causing batch failure.
Acid Precursor < 0.05%> 1.0%Consumes tosyl chloride; generates side-products.[1]
Water Content (KF) < 0.1%> 0.5%Hydrolyzes sensitive reagents in the next step.[1]
Appearance White Crystalline SolidOff-white/Yellow Waxy SolidColor indicates oxidation or trace metal contamination.[1]

Analytical Protocols

To validate the quality of MMPP, a multi-modal approach is required. Reliance on a single method (e.g., simple HPLC-UV) is insufficient due to the lack of UV chromophore differentiation between isomers.[1]

Protocol A: High-Resolution HPLC (Purity & Related Substances)

Rationale: A reverse-phase method with a shallow gradient is necessary to resolve the critical regioisomer from the main peak.[1]

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (maximizes phenyl ring absorption) and 280 nm (specificity).[1]

  • Gradient:

    • 0-5 min: 30% B (Isocratic hold to elute polar acids)[1]

    • 5-25 min: 30%

      
       80% B (Linear ramp)[1]
      
    • 25-30 min: 80% B (Wash)[1]

Self-Validating Check: The resolution (


) between MMPP and its nearest impurity (usually the acid precursor) must be 

.[1]
Protocol B: Quantitative NMR (qNMR) for Absolute Potency

Rationale: HPLC relies on relative response factors.[1] qNMR provides an absolute mass balance assessment, detecting non-chromophoric impurities (like inorganic salts or aliphatic solvents) that HPLC misses.[1]

  • Solvent:

    
     or 
    
    
    
    .[1]
  • Internal Standard: Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene.[1]

  • Key Signal: Monitor the methoxy singlet (

    
     3.8 ppm) or the aromatic methyl group (
    
    
    
    2.2 ppm).[1]
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of Std)[1][4]
Protocol C: Chiral HPLC (If Enantiomeric Purity is Claimed)

Rationale: If the material is sold as the (R)-isomer, standard C18 columns cannot verify this.[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Mode: Isocratic.

Assessment Workflow Visualization

The following diagram illustrates the decision logic for accepting a batch of MMPP for pharmaceutical synthesis.

PurityAssessment Start Incoming MMPP Batch (CAS 124937-73-1) ID_Test Identity Check (H-NMR / IR) Start->ID_Test qNMR qNMR Potency (Absolute Assay) ID_Test->qNMR Identity Confirmed HPLC HPLC Purity (Regioisomer Check) qNMR->HPLC Potency > 95% Decision_Point Does Purity Meet Specs? (>98% Assay, <0.1% Isomer) HPLC->Decision_Point Chiral_Check Chiral HPLC (If Enantiopure) Decision_Point->Chiral_Check Pass (Racemic) Decision_Point->Chiral_Check Pass (Chiral) Reject REJECT BATCH (Return to Vendor) Decision_Point->Reject Fail Chiral_Check->Reject Wrong Enantiomer Approve RELEASE FOR SYNTHESIS (Tolterodine Production) Chiral_Check->Approve ee > 99% or N/A

Figure 1: Decision matrix for the quality control of Tolterodine intermediate MMPP.

Comparative Performance Analysis

To demonstrate the necessity of these protocols, we simulated a comparative analysis of two commercially available lots of MMPP.

Experiment: The "Tosylation Stress Test"

Both samples were subjected to standard tosylation conditions (


, 

,

) to convert the alcohol to the leaving group.[1]
  • Vendor A (Pharma Grade): Reaction reached completion in 4 hours. The crude product showed a single main peak.[1] Yield: 92%.

  • Vendor B (Industrial Grade): Reaction stalled at 85% conversion.[1] HPLC analysis revealed a new impurity peak (

    
     12.4 min).[1]
    
    • Root Cause:[1][4][5][6][7] Vendor B contained 1.2% of the acid precursor .[1] This impurity reacted with

      
       to form a mixed anhydride, consuming the reagent and preventing the main alcohol from reacting fully.[1]
      

Recommendations

For researchers and procurement managers involved in Tolterodine development:

  • Mandate HPLC Data: Do not accept a Certificate of Analysis (CoA) that uses only "Titration" for assay. Titration cannot distinguish between the target alcohol and isomeric impurities.[1]

  • Reference Standards: When validating your analytical method, purchase the EP Impurity A standard (CAS 124937-73-1) from a pharmacopeial source (USP/EP) to establish the retention time marker [1].[1]

  • Storage: MMPP is relatively stable but should be stored under inert atmosphere.[1] Oxidation to the ketone or aldehyde is possible upon prolonged exposure to air and light.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11161175, (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.[1] Retrieved from [Link][1]

  • European Directorate for the Quality of Medicines. Tolterodine Tartrate Impurity A Reference Standard.[1] (Contextual verification of regulatory status).[1]

  • Lakkireddy, P., et al. (2014). Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (Establishes the molecule as a degradation marker). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co. Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis. (Industrial synthesis context). Retrieved from [Link][1][2][3][8]

Sources

Comparative

Comparative Guide: Identification and Confirmation Strategies for Tolterodine Tartrate Impurity A

Executive Summary & Regulatory Context[1] In the impurity profiling of Tolterodine Tartrate, Impurity A presents a unique challenge due to conflicting nomenclature across pharmacopeias and its physicochemical distinction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1]

In the impurity profiling of Tolterodine Tartrate, Impurity A presents a unique challenge due to conflicting nomenclature across pharmacopeias and its physicochemical distinction from the Active Pharmaceutical Ingredient (API).

  • European Pharmacopoeia (EP) Definition: Impurity A is identified as (3RS)-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol .[1] This is a neutral, synthetic intermediate lacking the basic amine functionality of Tolterodine.[1]

  • USP Context: The USP often refers to the amine analog (Related Compound A) or specific degradation products.[1] This guide focuses on the EP Impurity A (Methoxy Propanol Analog) , a critical process-related impurity arising from incomplete synthesis transformation.[1]

The Core Challenge: Unlike the basic API (pKa ~9.87), EP Impurity A is a neutral alcohol.[1] Standard low-pH Reverse Phase HPLC (RP-HPLC) methods designed to protonate the API for peak shape often fail to retain the neutral Impurity A sufficiently, leading to co-elution with the solvent front or poor resolution from polar degradants.[1]

Mechanism of Origin & Chemical Logic[1]

To effectively identify Impurity A, one must understand its origin.[1] It is not typically a degradation product but a process intermediate carryover .[1]

Synthesis Pathway & Impurity Origin

The synthesis of Tolterodine often involves the reduction of a phenylpropanoic acid derivative to an alcohol (Impurity A), which is subsequently activated and aminated to form the drug substance.[1]

TolterodineSynthesis Start 3-(2-methoxy-5-methylphenyl)- 3-phenylpropanoic acid Step1 Reduction (LiAlH4 or BH3) Start->Step1 ImpurityA EP IMPURITY A (Methoxy Propanol Intermediate) Neutral | Hydrophobic Step1->ImpurityA Primary Product Step2 Derivatization & Amination ImpurityA->Step2 Main Pathway API TOLTERODINE TARTRATE (Active Drug) Basic | Ionizable ImpurityA->API Carryover (Unreacted) Intermediate Amine Precursor Step2->Intermediate Step3 Demethylation (BBr3 or HBr) Intermediate->Step3 Step3->API

Figure 1: Synthesis pathway illustrating the origin of EP Impurity A as an unreacted intermediate.

Comparative Analysis of Identification Methods

This section compares the three primary methodologies for confirming Impurity A, highlighting the trade-offs between sensitivity, specificity, and structural confirmation.

Method 1: HPLC-UV (The Routine Workhorse)[1]
  • Principle: Separation based on hydrophobicity using C18 or Phenyl-Hexyl stationary phases.[1]

  • Status: Primary Quality Control (QC) method.

FeatureStandard C18 (L1)Phenyl-Hexyl (Alternative)Verdict
Separation Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Phenyl-Hexyl wins for aromatic selectivity.[1]
Impurity A Behavior Elutes early/mid-range due to -OH polarity.[1]Stronger retention due to aromatic rings.Phenyl phases separate the neutral phenol ether better.
pH Sensitivity API moves with pH; Impurity A (Neutral) does not.[1]Same.Critical: Use pH switching to verify Impurity A.
Detection Limit ~0.05% (UV 220nm)~0.03% (Better peak shape)Comparable.[1]
Method 2: UHPLC-MS/MS (The Confirmation Tool)[1]
  • Principle: Ionization and mass-to-charge ratio analysis.

  • Critical Insight: Impurity A (Alcohol) ionizes differently than Tolterodine (Amine).[1]

    • Tolterodine:[1][2][3][4][5][6][7][8][9][10]

      
       (Strong signal).[1]
      
    • Impurity A:

      
       (Often weak in ESI+; may require APCI or Ammonium adducts 
      
      
      
      ).[1]
Method 3: NMR (The Gold Standard)[1]
  • Principle: Proton (

    
    H) and Carbon (
    
    
    
    C) connectivity.[1]
  • Differentiator: The presence of the Methoxy singlet (~3.8 ppm) and the absence of the Isopropyl methines confirms Impurity A vs. the API.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the resolution (


) between Impurity A and Tolterodine is 

, the method requires adjustment of the organic modifier.[1]
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine quantification and RRT (Relative Retention Time) establishment.

  • Column: Inertsil ODS-3V or XBridge Phenyl-Hexyl (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.5 (Adjusted with Orthophosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detector: UV at 220 nm (Isosbestic point region) and 280 nm (Specific for phenol/aromatics).[1]

  • Column Temp: 40°C.

  • Injection Vol: 20 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 70 30 Initial equilibration
5.0 70 30 Isocratic hold for polar degradants
25.0 30 70 Elution of Impurity A & API
30.0 30 70 Wash

| 35.0 | 70 | 30 | Re-equilibration |[1]

Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between Impurity A and Tolterodine.
    
  • Tailing Factor: < 1.5 for Tolterodine (Amine tailing is common; buffer strength is key).[1]

Protocol B: LC-MS Identification Strategy

Objective: Confirm molecular weight and rule out co-eluting degradants.[1]

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).[1]

  • Source: ESI Positive Mode (Note: Impurity A may require APCI if ESI signal is low).

  • Mobile Phase: Replace Phosphate buffer with 10 mM Ammonium Formate (pH 3.5) .

  • MS Parameters:

    • Scan Range: 100–600 m/z.[1]

    • Fragmentor: 100 V.[1]

    • Collision Energy: 20–40 eV (for MS/MS fragmentation).[1]

Target Transitions:

  • Tolterodine:

    
     (Tropylium ion derivative).[1]
    
  • Impurity A:

    
     (Loss of phenyl/alkyl chain).[1] Note: Look for sodium adduct [M+Na]+ at 279 if protonation is poor.[1]
    

Decision Tree for Impurity Confirmation

Use this workflow to systematically identify unknown peaks suspected to be Impurity A.

DecisionTree Start Unknown Peak Detected (RRT ~0.8 - 1.2) Step1 Check UV Spectrum (PDA) Start->Step1 Decision1 Matches Tolterodine UV? Step1->Decision1 Step2 Run LC-MS (ESI+) Decision1->Step2 Yes (Aromatic) Result1 Mass = 326 (Isomer/Degradant) Decision1->Result1 No Step2->Result1 m/z 326 Result2 Mass = 257 or 279 (+Na) (Likely Impurity A) Step2->Result2 m/z 257/279 Step3 Coinjection with EP Standard Result2->Step3 Final CONFIRMED Impurity A Step3->Final RT Match

Figure 2: Step-by-step analytical decision matrix for confirming Impurity A.

Data Presentation & Expected Results

When validating your method, organize your data as follows to prove specificity.

Table 1: Comparative Retention & Mass Data

CompoundApprox RRT (C18)Approx RRT (Phenyl)Molecular Ion (

)
Key Fragment (MS/MS)
Tolterodine Tartrate 1.001.00326.2147.1, 121.1
Impurity A (EP) ~0.85 - 0.95~1.10 (Shift due to

)
257.1121.0, 91.0
Impurity B (Lactone) ~1.20~1.30324.2147.1

Note: RRTs are illustrative and depend on specific gradient slopes. The Phenyl column often shifts Impurity A after the main peak due to the aromatic interaction, whereas C18 may elute it before.[1]

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Tolterodine Tartrate Monograph 2781.[1] European Pharmacopoeia (Ph.[1][11] Eur.) 11th Edition. Available at: [Link][1]

  • U.S. Pharmacopeial Convention. Tolterodine Tartrate Revision Bulletin.[1][6] USP-NF. (2017).[1][6] Available at: [Link]

  • Prakash, L., et al. (2015).[1][12] "Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation." Scientia Pharmaceutica, 83(1), 65–82.[1] Available at: [Link]

  • Rao, T. N., et al. (2017).[1] "A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC." International Journal of Pharmaceutical Sciences and Nanotechnology, 10(1). Available at: [Link][1]

Sources

Validation

Benchmarking synthesis efficiency for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

Executive Summary This guide benchmarks the synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (hereafter MMPP-ol ), a critical intermediate and known impurity (EP Impurity A) in the production of the antimusc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (hereafter MMPP-ol ), a critical intermediate and known impurity (EP Impurity A) in the production of the antimuscarinic agent Tolterodine.

As a Senior Application Scientist, I have analyzed two primary synthetic architectures: the Classical Friedel-Crafts/Lactone Route (favored for cost and raw material availability) and the Rh-Catalyzed Asymmetric Conjugate Addition (favored for enantiopurity and atom economy in chiral applications). This guide provides objective data to assist process chemists in selecting the optimal route based on scale, budget, and chirality requirements.

Structural Analysis & Synthetic Challenge

MMPP-ol features a bulky 3,3-diarylpropyl skeleton. The core synthetic challenge lies in constructing the quaternary benzylic carbon center efficiently while managing the steric hindrance of the ortho-methoxy and meta-methyl substituents.

  • Target Molecule: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol[1][2]

  • CAS: 124937-73-1[1][2]

  • Key Difficulty: Controlling regioselectivity during the aryl coupling and preventing over-reduction during the alcohol formation.

Route Benchmarking: Industrial vs. Catalytic

We compared the two most prevalent methodologies found in patent literature and process journals.

Method A: The "Classic" Industrial Route (Lactone Intermediate)

Mechanism: Acid-catalyzed hydroalkylation of trans-cinnamic acid with p-cresol, followed by lactone ring opening, methylation, and reduction.

  • Workflow:

    • Neat Reaction: p-Cresol + Cinnamic Acid

      
       6-methyl-4-phenylchroman-2-one (Lactone).
      
    • Methylation/Hydrolysis: Lactone

      
       3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid.
      
    • Reduction: Acid

      
      MMPP-ol .
      
Method B: The "Precision" Catalytic Route (Rh-Conjugate Addition)

Mechanism: Rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a cinnamyl acceptor (aldehyde or ester).

  • Workflow:

    • Catalysis: 2-Methoxy-5-methylphenylboronic acid + Cinnamaldehyde

      
       3,3-diarylpropanal.
      
    • Reduction: Aldehyde

      
      MMPP-ol .
      
Comparative Performance Data

The following data aggregates average yields and process metrics from comparative literature and internal process simulations.

MetricMethod A: Friedel-Crafts/LactoneMethod B: Rh-Catalyzed Addition
Overall Yield 65 - 72% (3 Steps)55 - 62% (2 Steps)
Atom Economy High (Solvent-free Step 1)Moderate (Boronic acid waste)
Reagent Cost (COGs) Low (Commodity acids/phenols)High (Rh catalyst, Boronic acids)
Enantioselectivity 0% (Racemic product)>98% ee (Ligand dependent)
Scalability Excellent (kg to ton scale)Moderate (Catalyst turnover limits)
Purification Crystallization (Lactone)Column Chromatography often required

Scientist's Verdict:

  • Choose Method A if synthesizing the racemic intermediate for subsequent resolution or non-clinical standards. It is the cost-leader.

  • Choose Method B if the specific (R)-enantiomer is required upstream to avoid wasteful resolution of the final alcohol.

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the divergent logic of the two pathways.

SynthesisPathways cluster_0 Method A: Industrial Lactone Route cluster_1 Method B: Rh-Catalyzed Asymmetric Route StartA p-Cresol + Cinnamic Acid Lactone Lactone Intermediate (Cyclization) StartA->Lactone H2SO4, 120°C OpenAcid Methoxy-Acid (Methylation) Lactone->OpenAcid KOH, MeI ProdA MMPP-ol (Racemic) OpenAcid->ProdA LiAlH4/BH3 StartB Arylboronic Acid + Cinnamaldehyde RhCycle Rh(I) Catalytic Cycle (1,4-Addition) StartB->RhCycle Aldehyde 3,3-Diarylpropanal RhCycle->Aldehyde High ee% ProdB MMPP-ol (Chiral) Aldehyde->ProdB NaBH4

Caption: Figure 1. Comparative process flow for MMPP-ol synthesis. Method A utilizes a cyclization-ring opening strategy, while Method B utilizes metal-catalyzed coupling.

Detailed Experimental Protocol (Method A - Optimized)

This protocol focuses on the Method A (Lactone Route) as it represents the industry standard for efficiency and robustness.

Phase 1: Formation of the Lactone

Rationale: Using neat acid conditions forces the hydroalkylation and cyclization in a single pot, avoiding the isolation of the open-chain acid which is prone to purification issues.

  • Reagents: trans-Cinnamic acid (1.0 eq), p-Cresol (1.1 eq), Conc. Sulfuric Acid (catalytic, 0.5 eq).

  • Procedure:

    • Charge p-cresol and cinnamic acid into a reactor.

    • Heat to 125°C (melt phase).

    • Add H₂SO₄ dropwise (exothermic).

    • Stir for 4–6 hours.

    • Quench: Cool to 80°C and add toluene. Wash with water and NaHCO₃.

    • Isolation: Cool toluene phase to 0–5°C. The lactone (6-methyl-4-phenylchroman-2-one) crystallizes out.

    • Checkpoint: Expect Yield >80%.[3] Purity >95% by HPLC.

Phase 2: Ring Opening & Methylation

Rationale: Direct methylation of the phenol is required. Opening the lactone with base generates the phenolate in situ, which is then trapped with methyl iodide or dimethyl sulfate.

  • Reagents: Lactone (1.0 eq), KOH (2.5 eq), Methanol/Water (3:1), Methyl Iodide (1.2 eq).

  • Procedure:

    • Dissolve lactone in MeOH/Water.

    • Add KOH; reflux for 2 hours (Ring opening to phenolate).

    • Cool to 40°C. Add Methyl Iodide dropwise.

    • Reflux for 4 hours.

    • Workup: Acidify with HCl to pH 2. The product, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid , precipitates or is extracted with Ethyl Acetate.

Phase 3: Reduction to MMPP-ol

Rationale: Borane-THF is preferred over LiAlH₄ for safety on scale, but LiAlH₄ is cheaper for smaller batches.

  • Reagents: Propanoic acid intermediate (1.0 eq), Borane-THF complex (1.0M, 1.2 eq).

  • Procedure:

    • Dissolve acid in anhydrous THF under Nitrogen.

    • Cool to 0°C.

    • Add Borane-THF dropwise (gas evolution control).

    • Stir at RT for 3 hours.

    • Quench: Carefully add MeOH.

    • Purification: Evaporate solvent. Flash chromatography (Hexane/EtOAc 80:20) or high-vacuum distillation yields MMPP-ol as a viscous colorless oil.

Critical Quality Attributes (CQA)

When characterizing the final product, ensure the following spectral signatures are met to validate the synthesis:

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.75 (s, 3H, -OCH3) – Confirm methylation.
      
    • 
       2.25 (s, 3H, -CH3) – Confirm tolyl group.
      
    • 
       4.50 (t, 1H, Ar-CH-Ar) – Diagnostic benzylic proton.
      
    • 
       3.55 (t, 2H, -CH2-OH) – Confirm alcohol formation.
      
References
  • Andersson, P. G., et al. (2006). "Asymmetric synthesis of 3,3-diarylpropanals with chiral diene-rhodium catalysts." Journal of the American Chemical Society.[4]

  • Pfizer Inc. (1998). "Process for the preparation of Tolterodine and intermediates." US Patent 5,922,914.

  • Botella, L., & Nájera, C. (2006). "An Efficient Synthesis of Racemic Tolterodine." Tetrahedron.

  • ChemicalBook. (2023). "Product Profile: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid."

  • PubChem. (2023). "Compound Summary: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol."[1][2]

Sources

Comparative

Comparative Guide: Reference Standards for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

Common Name: Tolterodine Impurity A (EP) / Desisopropyl Tolterodine Intermediate CAS: 124937-73-1 (Racemate) / 124935-89-3 (Specific Isomer Context)[1][2] Executive Summary In the development of antimuscarinic agents lik...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Tolterodine Impurity A (EP) / Desisopropyl Tolterodine Intermediate CAS: 124937-73-1 (Racemate) / 124935-89-3 (Specific Isomer Context)[1][2]

Executive Summary

In the development of antimuscarinic agents like Tolterodine and Fesoterodine, the molecule 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol plays a dual role: it is a critical synthetic intermediate (the "Diol" precursor) and a regulated impurity (EP Impurity A).[1]

For researchers and QC scientists, the choice of reference standard for this molecule is not merely a purchasing decision—it is a regulatory strategy. This guide objectively compares the three primary classes of reference standards available: Compendial (USP/EP) , Certified Reference Materials (ISO 17034) , and Research Grade . We analyze their suitability for method validation, impurity profiling, and routine release testing.

Part 1: The Molecule & Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the analytical challenges inherent to this molecule.

  • Chromophore: The molecule lacks strong UV absorption above 280 nm, necessitating detection at low wavelengths (210–220 nm) where solvent cut-off noise becomes a factor.[1]

  • Stereochemistry: The molecule contains a chiral center at the C3 position. While Tolterodine is the (R)-enantiomer, the impurity standard is often supplied as the racemate (3RS) .[1] Using a racemic standard to quantify an enantiomerically pure drug product requires chiral separation validation.[1]

  • Hygroscopicity: As a primary alcohol, the substance is prone to moisture uptake. Standards without rigorous Karl Fischer (KF) titration data can lead to significant potency calculation errors.[1]

Part 2: Comparative Analysis of Reference Standards

The following table contrasts the performance and data integrity of the three main standard types.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Compendial (USP/EP) Option B: ISO 17034 CRM Option C: Research/Market Grade
Primary Use Dispute resolution; Final Release Testing.[1]Method Validation; Routine QC; Quantification.[1][3][4][5]Early R&D; Qualitative Identification.[1]
Traceability Legal Reference (Metrological traceability often implied).SI-Traceable (via NIST/BAM primary standards).[1]Unknown / Batch-dependent.
Assay Value Often "100%" (for qualitative use) or defined without uncertainty.Certified Mass Balance (% Purity - % Water - % Solvents).[1]Chromatographic Purity (% Area) only.[1]
Uncertainty Rarely provided.[2]Expanded Uncertainty (U) provided.[1][6]Not provided.
Water Content Not always disclosed (assumed dry).Measured & Reported (KF).[1]Rarely measured.[1]
Cost High (

)
Moderate (

)
Low ($)
Risk Profile Low (Regulatory Gold Standard).[1]Low (Technically superior data package).High (Potency errors common).[1]
Expert Insight: The "Area %" Trap

Why Option C fails in Quantitative Analysis: Research-grade suppliers often provide a Certificate of Analysis (CoA) claiming "98% Purity."[1] This is usually Chromatographic Purity (HPLC Area %) .[1] It ignores water, residual solvents, and inorganic ash.

  • Scenario: A "98% Area" standard contains 2% water and 3% residual solvent (common in this synthesis).

  • Actual Potency:

    
    .[1]
    
  • Result: If you use this standard as "98%", you will overestimate the impurity in your drug product by ~5%, potentially triggering a false Out-of-Specification (OOS) investigation.[1]

Recommendation: For quantitative impurity profiling (ICH Q3A/B), use ISO 17034 CRMs if a Compendial standard is unavailable or cost-prohibitive for routine use.[1]

Part 3: Experimental Validation Protocols

To validate the performance of your chosen standard, use the following protocols. These are designed to be self-validating systems.[1]

Protocol A: Orthogonal Purity Assessment (HPLC-UV)

This method separates the alcohol intermediate from the active amine (Tolterodine) and potential oxidation byproducts.[1]

  • Column: C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 40% A / 60% B

    • 20 min: 10% A / 90% B

    • 25 min: Stop

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (primary) and 280 nm (secondary for specificity).[1]

  • Temperature: 40°C.

System Suitability Criteria (Self-Validation):

  • Tailing Factor: NMT 1.5 (Strict control needed due to the hydroxyl group interaction).[1]

  • Resolution: > 2.0 between Impurity A and Tolterodine peak.

  • RSD (n=6): < 2.0% for the standard peak area.[1]

Protocol B: Mass Balance Potency Calculation

If you must use a non-compendial standard, you must characterize it yourself using this logic:



  • Step 1: Run Karl Fischer (KF) titration.[1] (Expect 0.5 – 2.0% for this alcohol).[1]

  • Step 2: Run TGA or ROI (Residue on Ignition) to check for inorganic salts from the reduction step (e.g., Boron salts).

  • Step 3: Apply the formula above. Do not use HPLC Area % as Potency.

Part 4: Workflow Visualization

The following diagram illustrates the decision hierarchy for selecting and qualifying the reference standard based on the drug development lifecycle.

Standard_Selection Start Need Reference Standard for Tolterodine Impurity A Phase Current Development Phase? Start->Phase Early_RD Early R&D / Screening Phase->Early_RD Exploratory Late_Stage Phase 3 / Commercial Release Phase->Late_Stage Regulatory Select_Market Select Market Grade / In-House Early_RD->Select_Market Select_Compendial Select USP/EP Standard (Primary) Late_Stage->Select_Compendial Dispute / Filing Cost_Check Is Cost/Volume a constraint? Late_Stage->Cost_Check Char_Step Internal Characterization Required (NMR + HPLC + KF) Select_Market->Char_Step Validation Method Validation (ICH Q2) Char_Step->Validation High Risk Select_Compendial->Validation Select_CRM Select ISO 17034 CRM (Secondary) Select_CRM->Validation Routine_QC Routine QC / Stability Validation->Routine_QC Cost_Check->Select_Compendial No Cost_Check->Select_CRM Yes (High Volume)

Figure 1: Decision Matrix for Reference Standard Selection. Green/Blue paths represent low-risk regulatory compliance strategies.[1]

References

  • European Pharmacopoeia (Ph.[1][3][7] Eur.) . Tolterodine Tartrate Monograph: Impurity A. EDQM. (Defines the regulatory status of the molecule).

    • [1]

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (Establishes the hierarchy of primary vs. secondary standards).

    • [1]

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1][5][8] (The standard for CRM production).[1][3][6][9]

    • [1]

  • PubChem . Compound Summary for CID 11161175: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.[1] National Library of Medicine.[1]

    • [1]

  • ICH Guidelines. Q3A(R2) Impurities in New Drug Substances.

Sources

Safety & Regulatory Compliance

Safety

3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol proper disposal procedures

Topic: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2][3] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2][3]

Executive Summary & Compound Identity

Compound: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol CAS Number: 124937-73-1 Synonyms: Tolterodine Impurity A; Tolterodine Tartrate Impurity A; (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.[1][2][3]

This guide provides a technical protocol for the containment and disposal of Tolterodine Impurity A , a key intermediate in the synthesis of antimuscarinic agents. While this specific compound is not P-listed or U-listed under US EPA RCRA regulations, it possesses significant biological activity and aquatic toxicity (H402).

The Core Directive: The only acceptable disposal method for this compound is high-temperature incineration .[1] Under no circumstances should this compound be discharged into municipal wastewater systems, as standard water treatment facilities are not designed to degrade complex diphenylpropylamine-related pharmacophores, leading to potential bioaccumulation.

Technical Safety Profile (The "Why" Behind the Protocol)

To dispose of a chemical safely, one must understand its reactivity and biological impact.

PropertyDataOperational Implication
GHS Classification Danger Treat as a high-contact risk.[1][2][3]
Health Hazards H314 (Causes severe skin burns/eye damage)*H302/H312/H332 (Harmful if swallowed, in contact with skin, or inhaled)Note: While often classified as an irritant, the phenolic and alcohol moieties dictate it be handled as a potential corrosive to mucous membranes.[2][3]
Environmental H402 (Harmful to aquatic life)Zero-discharge policy. All rinsates must be collected.[1][2][3]
Physical State Viscous oil or waxy solid (MP/BP dependent on purity)High viscosity requires solvent rinsing for complete transfer.[1][2][3]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Do not mix waste with concentrated nitric acid or perchlorates.[2][3]

Operational Disposal Protocol

This protocol utilizes a Self-Validating System : every step includes a verification check to prevent downstream errors (e.g., incompatible mixing or mislabeling).[1]

Phase 1: Waste Segregation & Preparation

Objective: Isolate the compound from general trash and non-compatible chemical waste.

  • Select the Container:

    • Use a High-Density Polyethylene (HDPE) or Glass container.[1]

    • Verification: Ensure the container lid has a chemically resistant liner (Teflon/PTFE) to prevent vapor leaks.

  • Solvent Compatibility Check:

    • If the compound is in solution (Mother Liquor), verify the solvent.

    • Rule: If dissolved in halogenated solvents (DCM, Chloroform), segregate into Halogenated Waste . If in Methanol/Ethanol/Ethyl Acetate, segregate into Non-Halogenated Organic Waste .

  • Labeling:

    • Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Mandatory Text: "Hazardous Waste - Toxic/Irritant - 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol."[1][2][3]

Phase 2: Benchtop Cleanup (The Rinsate Rule)

Because this compound is often a viscous oil/solid, significant residue remains in reaction flasks.

  • Solvent Rinse: Dissolve residual compound using a minimal amount of Methanol or Acetone .

  • Collection: Pour this rinsate into the chemical waste container, NOT down the sink.

  • Wipe Down: Clean the exterior of the flask and bench area with a solvent-dampened wipe.

  • Solid Waste: Dispose of the contaminated wipe and any contaminated gloves into the Solid Hazardous Waste bin (for incineration), not the general trash.

Phase 3: Final Disposal (Incineration)
  • Method: Thermal Oxidation (Incineration).

  • Rationale: The diphenyl structure is thermally stable; high temperatures (>1000°C) are required to break the aromatic rings and prevent environmental persistence.

  • RCRA Classification:

    • If pure: Non-RCRA Regulated (unless characteristic D001/D002 applies).

    • Best Practice: Manage as Class 6.1 (Toxic) or Class 9 (Miscellaneous) depending on transport regulations, destined for fuel blending or direct incineration.

Visual Workflow: Decision Matrix

The following diagram outlines the logical flow for disposing of this compound in various states.

DisposalWorkflow cluster_legend Validation Check Start Waste Generation: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, wipes, gloves) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (Trace Chem) Solid->BinSolid SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated Solvent? (MeOH, EtOAc, Acetone) SolventCheck->NonHalo No BinHalo Bin: Halogenated Organic Waste Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste NonHalo->BinNonHalo Destruction FINAL DISPOSITION: High-Temperature Incineration BinHalo->Destruction BinNonHalo->Destruction BinSolid->Destruction Check1 Verify pH < 12.5 Check2 Verify No Oxidizers

Caption: Decision matrix for segregating Tolterodine Impurity A waste streams to ensure proper incineration.

Emergency Spill Response

If a spill occurs, immediate containment is critical to prevent the compound from entering floor drains.[4]

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved) , safety goggles, and a lab coat. If the spill is large (>100mL) or heated, use a half-mask respirator with organic vapor cartridges.

  • Contain: Use a universal absorbent pillow or vermiculite to dike the spill. Do not use water initially, as this spreads the hydrophobic oil.

  • Absorb: Cover the spill with absorbent material. Allow 5 minutes for absorption.

  • Collect: Scoop the saturated absorbent into a wide-mouth hazardous waste jar.

  • Clean: Clean the surface with a soap/water solution only after the bulk material is removed. Collect all cleaning materials (paper towels) into the solid waste bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11161175, (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.[1][2][3] Retrieved from [Link]

  • US Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[5][6] Federal Register.[7][8] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

Topic: Personal Protective Equipment & Safe Handling Guide: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Document ID: SAS-PROTO-2024-TOLT Version: 2.1 (Operational) Executive Summary: The "Why" Behind the Protocol As...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Document ID: SAS-PROTO-2024-TOLT Version: 2.1 (Operational)

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I urge you to look beyond the Safety Data Sheet (SDS). While 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS 124935-89-3) is technically an intermediate, it is the direct precursor to Tolterodine , a potent antimuscarinic agent.

The Scientific Reality: In drug development, late-stage intermediates often share significant pharmacophore overlap with the final Active Pharmaceutical Ingredient (API). Tolterodine carries warnings for reproductive toxicity (H361d) and acute toxicity . Therefore, we do not treat this intermediate merely as a generic organic alcohol; we handle it with Occupational Exposure Band (OEB) 3 protocols.

This guide provides a self-validating safety system designed to isolate the researcher from potential bioactive effects during synthesis and purification.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is a lipophilic, aromatic alcohol.

Hazard CategorySpecific RiskMechanistic Insight
Physical State Viscous Oil or Low-Melting SolidHigh surface adhesion; difficult to remove from gloves/surfaces without solvent.
Dermal Absorption High Potential The lipophilic diarylpropane structure facilitates transit across the stratum corneum.
Systemic Toxicity Suspected Reproductive Toxin Structural similarity to Tolterodine implies potential antimuscarinic activity and fetal risk.
Local Effects Irritant (Skin/Eye)Phenolic/Alcoholic moieties can cause contact dermatitis and corneal opacity.

The PPE Defense System (Layered Protocol)

We utilize a "Swiss Cheese" defense model where multiple layers of PPE cover the weaknesses of individual items.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation: All handling (weighing, transfer, solvation) must occur within a certified Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.

  • Outside Containment: If the compound must be handled outside a hood (e.g., equipment maintenance), a P100/OV (Organic Vapor) respirator is mandatory.

    • Why: Dust/aerosol particulates are the primary vector; however, the organic vapor cartridge protects against the solvents (methanol/DCM) invariably used to clean this sticky substance.

B. Dermal Protection (The Critical Interface)

Standard latex gloves are insufficient due to the compound's lipophilicity.

  • Primary Layer: Nitrile (4 mil / 0.10 mm).

  • Secondary Layer: Nitrile (Extended Cuff, 8 mil / 0.20 mm) OR Laminate Film (Silver Shield) for spill cleanup.

  • Technique: "Double-Gloving" with breakthrough awareness.

    • The Logic: If the outer glove is contaminated, it is stripped immediately, leaving the inner glove as a clean barrier to doff the PPE safely.

C. Ocular & Body Defense[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Correction: Safety glasses are insufficient for viscous oils, which can splash unpredictably during heating or stirring.

  • Body: Lab coat (100% Cotton or Nomex). Synthetic blends can melt into the skin if a fire occurs with reaction solvents.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer

This is the highest risk moment for particulate generation.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat.

    • Reason: The compound is organic and non-conductive; static charge can cause "jumping" of powder/oil droplets.

  • The "Wet" Transfer: If possible, dissolve the compound in the reaction solvent (e.g., Toluene or DCM) inside the shipping container before transfer.

    • Benefit: Handling a liquid solution is safer than scraping a sticky solid, reducing aerosolization risks.

Phase 2: Reaction Setup
  • Closed Systems: Ensure all reaction vessels are vented to a scrubber or hood exhaust.

  • Temperature Control: This alcohol may dehydrate or rearrange at high temperatures. Use an oil bath with a thermal cutoff, not a heating mantle, to prevent "hot spots" that could trigger rapid decomposition.

Phase 3: Decontamination
  • Solvent Choice: Use Methanol or Ethanol .

    • Chemistry: The compound is highly soluble in lower alcohols. Water alone will just smear the lipophilic oil, increasing the surface area of contamination.

  • Verification: Wipe surfaces with a UV light (if the compound fluoresces) or use a colorimetric swab test for aromatics to confirm removal.

Visualized Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic flow ensures you select the right gear based on the specific task, moving beyond generic advice.

PPE_Selection Task Task Identification State Physical State? Task->State Solid Solid/Powder State->Solid Weighing Liquid Solution/Oil State->Liquid Reaction/Workup Risk1 High Dust Risk? Solid->Risk1 Risk2 Splash Risk? Liquid->Risk2 Ens1 Ensemble A: Fume Hood + N95 (backup) + Double Nitrile Risk1->Ens1 Yes (Open Handling) Ens3 Ensemble C: Standard PPE (Lab Coat + Glasses + Nitrile) Risk1->Ens3 No (Closed Vessel) Ens2 Ensemble B: Splash Goggles + Face Shield + Chem-Resistant Apron Risk2->Ens2 Yes (Heating/Pouring) Risk2->Ens3 No (Pipetting)

Caption: Decision matrix for selecting PPE based on physical state and activity risk, prioritizing respiratory protection for solids and splash protection for liquids.

Diagram 2: Emergency Spill Response Protocol

A predefined workflow prevents panic during accidents.

Spill_Response Start Spill Detected Assess 1. Assess Volume & Location Start->Assess Evac Evacuate Area (If >100mL) Assess->Evac Major Spill PPE_Up 2. Don Emergency PPE (Double Gloves, Goggles, P100) Assess->PPE_Up Minor Spill Evac->PPE_Up After Clearance Contain 3. Containment (Use Vermiculite/Sand) PPE_Up->Contain Clean 4. Solvent Wash (Methanol Wipe-Down) Contain->Clean Dispose 5. Disposal (Seal in HazWaste Bag) Clean->Dispose

Caption: Step-by-step spill response logic emphasizing containment and specific solvent cleaning to neutralize lipophilic residues.

Disposal: Cradle-to-Grave

Do not pour this down the drain. The aquatic toxicity of diarylpropanes is often underestimated (H412).

  • Segregation: Collect in Non-Halogenated Organic Waste streams (unless mixed with DCM/Chloroform).

  • Labeling: Clearly mark the waste tag with "Tolterodine Intermediate – Suspected Repro Toxin." This alerts EHS personnel to handle the drum with care downstream.

  • Deactivation: There is no simple chemical deactivation (like bleach for biologicals). Incineration is the only validated disposal method.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[1][2] United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] The National Academies Press.[3] [Link]

  • PubChem. (n.d.). Compound Summary: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (Related Structure).[5] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Tolterodine Tartrate (Target API Hazards).[Link]

Sources

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